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  • Product: 2-Methyl-2-(2-nitrophenyl)propanenitrile
  • CAS: 136764-92-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed experimental data for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) is not extensively available in public liter...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) is not extensively available in public literature. This guide has been synthesized by combining information from chemical suppliers with established principles of organic chemistry and spectral analysis, drawing parallels from structurally related analogs. All properties and protocols should be regarded as predictive until validated by direct experimentation.

Section 1: Chemical Identity and Molecular Structure

2-Methyl-2-(2-nitrophenyl)propanenitrile is an aromatic compound characterized by a benzene ring substituted with a nitro group and a 2-cyano-2-propyl group at adjacent (ortho) positions. The presence of the strong electron-withdrawing nitro group and the sterically bulky gem-dimethyl substituted nitrile group dictates its chemical properties and reactivity.

Systematic (IUPAC) Name: 2-methyl-2-(2-nitrophenyl)propanenitrile

Common Synonyms: 2-(1-cyano-1-methylethyl)-1-nitrobenzene

CAS Registry Number: 136764-92-6[1]

Molecular Structure

The structure consists of a central benzene ring with two substituents at the 1 and 2 positions.

Caption: 2D Structure of 2-Methyl-2-(2-nitrophenyl)propanenitrile.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂Calculated
Molecular Weight 190.20 g/mol PubChem (Computed)[2][3]
Physical Form Predicted to be a solid or high-boiling liquidInferred from related compounds
XLogP3 2.3 - 2.7PubChem (Computed for isomers)[2][3]
Hydrogen Bond Donors 0PubChem (Computed)[2][3]
Hydrogen Bond Acceptors 4PubChem (Computed)[2][3]
Rotatable Bond Count 2PubChem (Computed)[2][3]

Section 2: Synthesis and Reactivity

Proposed Synthetic Pathway: SₙAr Reaction

A plausible and efficient method for the synthesis of this molecule is via a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.[4][5]

The proposed synthesis involves the reaction of a suitable 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with the carbanion of isobutyronitrile. The carbanion is generated in situ using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Halonitrobenzene 2-Halonitrobenzene SNAr Reaction SNAr Reaction 2-Halonitrobenzene->SNAr Reaction Substrate Isobutyronitrile Isobutyronitrile Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Isobutyronitrile->Base (e.g., NaH, LDA) Deprotonation Carbanion Intermediate Carbanion Intermediate Base (e.g., NaH, LDA)->Carbanion Intermediate Aprotic Solvent (e.g., THF, DMF) Aprotic Solvent (e.g., THF, DMF) Target Molecule 2-Methyl-2-(2-nitrophenyl) propanenitrile Carbanion Intermediate->SNAr Reaction Nucleophile SNAr Reaction->Target Molecule

Caption: Proposed SₙAr synthesis workflow.

Experimental Protocol (General Procedure):

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable aprotic solvent such as Tetrahydrofuran (THF).

  • Carbanion Formation: Cool the solvent to 0°C in an ice bath. Add isobutyronitrile, followed by the portion-wise addition of a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

  • SₙAr Reaction: Slowly add a solution of 2-halonitrobenzene in the same solvent to the reaction mixture dropwise, maintaining the temperature at 0°C.[6][7]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Chemical Reactivity
  • Nitro Group: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[8] It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would open pathways to a diverse range of aniline derivatives.

  • Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate, respectively.[9] It can also be reduced to a primary amine.

  • Benzylic Position: The quaternary carbon atom alpha to the benzene ring is sterically hindered, which may limit certain reactions at this position.

Section 3: Predicted Spectral Characteristics

While experimental spectra are not available, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the functional groups present.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR:

    • Aromatic Region (7.5 - 8.5 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet pattern. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and para to it are expected to be the most deshielded.[10]

    • Aliphatic Region (~1.7 - 1.9 ppm): The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet.

  • ¹³C NMR:

    • Aromatic Region (120 - 150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.[11]

    • Aliphatic Region: Signals for the quaternary carbon (~40-50 ppm), methyl carbons (~25-30 ppm), and the nitrile carbon (~120-125 ppm) are anticipated.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the nitro and nitrile groups.[13]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic Nitro (NO₂) ** Asymmetric Stretch1550 - 1475Strong[14][15][16]
Aromatic Nitro (NO₂) **Symmetric Stretch1360 - 1290Strong[14][15][16]
Nitrile (C≡N) Stretch2260 - 2220Medium, Sharp[17][18]
Aromatic C-H Stretch3100 - 3000Medium[19]
Aliphatic C-H Stretch3000 - 2850Medium/Strong[19]
Aromatic C=C Ring Stretch~1600 & ~1500Medium[20]

Section 4: Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the known hazards of related aromatic nitro compounds and nitriles.[9][21][22] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.

Hazard Assessment
  • Toxicity: Aromatic nitro compounds are known toxins.[23][24][25] They can be absorbed through the skin and may cause health issues upon prolonged exposure, including potential damage to the central nervous system, liver, and kidneys.[22] Nitriles as a class are considered highly toxic, with some being as hazardous as inorganic cyanides.[21][26][27]

  • Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.[26]

  • Carcinogenicity & Mutagenicity: Many aromatic nitro compounds are considered potential mutagens or carcinogens.[8][23][24]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety goggles or a face shield at all times.

  • Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] One supplier notes the need for "cold-chain transportation," suggesting that storage in a refrigerator may be necessary for long-term stability.[1]

  • Incompatibilities: Incompatible with strong oxidizing agents and strong acids. Mixing nitriles with strong bases can potentially produce hydrogen cyanide.[9]

References

  • University of Colorado Boulder. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

  • MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available at: [Link]

  • IntechOpen. (2022). Environmental Analysis Health and Toxicology. Available at: [Link]

  • Chemistry Blog. Infrared of nitro compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • ResearchGate. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. Available at: [Link]

  • Michigan State University Chemistry. Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Santa Barbara. Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Available at: [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • University of Puget Sound. Table of IR Absorptions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Available at: [Link]

  • PubChem. 2-Methyl-2-(4-nitrophenyl)propanenitrile. Available at: [Link]

  • PubChem. 2-(2-Methyl-3-nitrophenyl)propanenitrile. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • ResearchGate. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Available at: [Link]

  • ChemRxiv. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • PubMed. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]

  • A.G. Layne. (2015). Aromatic 100 - SAFETY DATA SHEET. Available at: [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • De Gruyter. Basic 1H- and 13C-NMR Spectroscopy. Available at: [https://www.degruyter.com/document/doi/10.1515/97831102 बेसिक-1h-and-13c-nmr-spectroscopy/html]([Link] बेसिक-1h-and-13c-nmr-spectroscopy/html)

  • Google Patents. (2008). Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues.
  • ResearchGate. The mechanism of SNAr reaction. Available at: [Link]

  • Russian Journal of Organic Chemistry. (2025). Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Available at: [Link]

  • National Institutes of Health (NIH). (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. PMC. Available at: [Link]

  • ResearchGate. (2025). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors. Available at: [https://www.researchgate.net/publication/267382216_Studies_on_2-Arylhydrazononitriles_Synthesis_of_3-Aryl-2-arylhydrazopropanenitriles_and_Their_Utility_as_Precursors_to_2-Substituted_Indoles_2-Substituted-123-Triazoles_and_1-Substituted_Pyrazolo43-d]]([Link])

  • ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Available at: [Link]

  • Wisconsin VendorNet. (2025). Contract - Fisher Scientific Company L.L.C.. Available at: [Link]

  • Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Available at: [Link]

  • PACE Purchasing Cooperative. Belfor USA Group - Vendors. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: α,α-Dimethyl-2-nitrobenzeneacetonitrile in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and complex heterocyclic synthesis, sterically hindered bi-functional building blocks are invaluable. α,α-Dimethyl-2-nitrobenzeneacetonitrile (also known as 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, sterically hindered bi-functional building blocks are invaluable. α,α-Dimethyl-2-nitrobenzeneacetonitrile (also known as 2-methyl-2-(2-nitrophenyl)propanenitrile) serves as a highly versatile synthetic intermediate[1]. Characterized by a strongly electron-withdrawing nitro group and a sterically demanding tertiary nitrile, this compound is primarily utilized as a direct precursor to 3,3-dimethylindoline scaffolds—a privileged pharmacophore frequently found in kinase inhibitors, CNS therapeutics, and natural product total synthesis.

This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural properties, and downstream applications, accompanied by self-validating experimental protocols designed for high-yield laboratory execution.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of α,α-Dimethyl-2-nitrobenzeneacetonitrile features a central benzene ring substituted at the ortho positions by a nitro group and an isobutyronitrile moiety. The steric bulk of the gem-dimethyl groups forces the nitrile out of coplanarity with the aromatic ring, significantly influencing its reactivity profile.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1],,[2]:

PropertyValue
IUPAC Name 2-methyl-2-(2-nitrophenyl)propanenitrile
CAS Registry Number 136764-92-6
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Boiling Point 327.9 ± 25.0 °C (Predicted)
Density 1.178 ± 0.06 g/cm³ (Predicted)
Storage Conditions Sealed in dry, 2-8 °C

Mechanistic Synthesis: The SNAr Pathway

The most efficient route to synthesize α,α-Dimethyl-2-nitrobenzeneacetonitrile is via a Nucleophilic Aromatic Substitution (SNAr)[3]. This involves the coupling of 1-fluoro-2-nitrobenzene with the carbanion of isobutyronitrile.

Causality in Reagent Selection:

  • Electrophile Choice (Fluorine vs. Chlorine): 1-Fluoro-2-nitrobenzene is vastly preferred over 1-chloro-2-nitrobenzene. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the ipso-carbon, accelerating nucleophilic attack and stabilizing the resulting anionic transition state[4].

  • Base Choice (KHMDS): Potassium hexamethyldisilazide (KHMDS) is utilized due to its strong basicity and non-nucleophilic nature. Using a nucleophilic base (like alkoxides) would lead to competitive displacement of the aryl fluoride or hydrolysis of the nitrile.

SNAr_Synthesis SM1 1-Fluoro-2-nitrobenzene Complex Meisenheimer Complex SM1->Complex SM2 Isobutyronitrile Base Base (KHMDS) SM2->Base Anion Nitrile Anion Base->Anion Anion->Complex Product α,α-Dimethyl-2-nitrobenzeneacetonitrile Complex->Product -F⁻

Figure 1: SNAr synthesis workflow of α,α-Dimethyl-2-nitrobenzeneacetonitrile.

Downstream Applications: Indoline Scaffold Generation

In drug development, α,α-Dimethyl-2-nitrobenzeneacetonitrile is highly prized for its ability to rapidly generate 3,3-dimethylindolin-2-imine derivatives.

Mechanistic Causality (The Thorpe-Ingold Effect): When the nitro group is reduced to an amine, the molecule undergoes spontaneous intramolecular cyclization. The gem-dimethyl groups on the alpha carbon induce the Thorpe-Ingold effect (angle compression). By decreasing the internal bond angle between the reactive centers, the methyl groups thermodynamically and kinetically drive the nucleophilic amine into close proximity with the electrophilic nitrile carbon, ensuring rapid, high-yielding 5-exo-dig cyclization without the need for additional catalysts.

Cyclization_Pathway Start α,α-Dimethyl-2-nitrobenzeneacetonitrile Reduction Nitro Reduction (Pd/C, H2) Start->Reduction Amine Ortho-Aniline Intermediate Reduction->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Indoline 3,3-Dimethylindolin-2-imine Cyclization->Indoline

Figure 2: Reductive cyclization pathway to 3,3-dimethylindolin-2-imine.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating in-process controls to ensure reproducibility.

Protocol A: Synthesis of α,α-Dimethyl-2-nitrobenzeneacetonitrile via SNAr

Objective: Form the sterically hindered C-C bond while suppressing side reactions.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon gas for 10 minutes.

  • Deprotonation: Charge the flask with anhydrous Tetrahydrofuran (THF) (0.2 M relative to electrophile) and Isobutyronitrile (1.2 equivalents). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Anion Generation: Dropwise add KHMDS (1.0 M in THF, 1.3 equivalents) over 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the nitrile carbanion. Stir at -78 °C for 45 minutes.

  • Electrophilic Addition: Add 1-Fluoro-2-nitrobenzene (1.0 equivalent) dropwise. Maintain the temperature at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature.

  • In-Process Control: After 4 hours at room temperature, sample the reaction. Quench an aliquot in saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS. Validation: Disappearance of the 1-fluoro-2-nitrobenzene peak confirms completion.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure product as a crystalline solid.

Protocol B: Reductive Cyclization to 3,3-Dimethylindolin-2-imine

Objective: Chemoselective reduction of the nitro group followed by spontaneous ring closure.

  • Reaction Setup: Dissolve α,α-Dimethyl-2-nitrobenzeneacetonitrile (1.0 equivalent) in LC-MS grade Methanol (0.1 M).

  • Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10 wt% Palladium on Carbon (Pd/C) (0.1 equivalents). Caution: Pd/C is highly pyrophoric when dry; the N₂ blanket is critical.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Attach a hydrogen balloon and stir the suspension vigorously at room temperature.

  • In-Process Control: Monitor the reaction via LC-MS every 2 hours. Validation: You will observe the transient mass of the aniline intermediate, which will rapidly convert to the cyclized indoline mass.

  • Filtration: Once the starting material is fully consumed, filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 3,3-dimethylindolin-2-imine. This intermediate is typically of sufficient purity (>95%) for immediate downstream functionalization.

References

  • Novel approaches to Boron-directed functionalisation of organic molecules - UCL Discovery Source: ucl.ac.uk URL:[Link]

  • Source: google.

Sources

Foundational

An In-Depth Technical Guide to 2-(2-Nitrophenyl)isobutyronitrile

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity extends beyond its mere structure. I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a chemical entity extends beyond its mere structure. It encompasses its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery and development. This guide is dedicated to providing a thorough technical overview of 2-(2-Nitrophenyl)isobutyronitrile, a molecule of interest due to its structural motifs—a sterically hindered nitrile and a nitroaromatic group—which are prevalent in various bioactive compounds. While specific data for this ortho-nitro isomer is not as abundant as for its meta and para counterparts, this guide will synthesize available information and draw logical inferences from closely related analogues to provide a holistic and practical resource for the scientific community.

Chemical Identity and Nomenclature

The compound of interest is systematically named 2-methyl-2-(2-nitrophenyl)propanenitrile . The common name, 2-(2-Nitrophenyl)isobutyronitrile, is derived from the isobutyronitrile backbone.

Identifier Value
IUPAC Name 2-methyl-2-(2-nitrophenyl)propanenitrile
Synonym 2-(2-Nitrophenyl)isobutyronitrile
CAS Number 136764-92-6[1]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol [2][3]
Canonical SMILES CC(C)(C#N)C1=CC=CC=C1[O-]

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of 2-methyl-2-(2-nitrophenyl)propanenitrile is not extensively documented in readily available literature, a plausible and efficient synthetic route can be inferred from established methods for the synthesis of 2-aryl-2-methylpropanenitriles. The most logical approach involves the nucleophilic substitution of a suitable leaving group on a benzylic position by a cyanide anion, or the alkylation of a nitrophenylacetonitrile.

A common strategy for the synthesis of related 2-aryl-2-methylpropanenitriles involves the α-alkylation of an arylacetonitrile.[4] In the context of our target molecule, this would entail the methylation of 2-(2-nitrophenyl)acetonitrile.

Proposed Synthetic Pathway: α-Alkylation of 2-(2-Nitrophenyl)acetonitrile

This method leverages the acidity of the α-proton to the nitrile group, which is enhanced by the electron-withdrawing nature of the adjacent aromatic ring. The reaction proceeds via the formation of a carbanion, which then acts as a nucleophile to attack a methylating agent.

Synthetic_Pathway 2-(2-Nitrophenyl)acetonitrile 2-(2-Nitrophenyl)acetonitrile Carbanion Intermediate Carbanion Intermediate 2-(2-Nitrophenyl)acetonitrile->Carbanion Intermediate Deprotonation Target_Molecule 2-methyl-2-(2-nitrophenyl)propanenitrile Carbanion Intermediate->Target_Molecule Nucleophilic Attack Strong_Base Strong Base (e.g., NaH, LDA) Strong_Base->Carbanion Intermediate Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Target_Molecule

Caption: Proposed α-alkylation pathway for the synthesis of 2-methyl-2-(2-nitrophenyl)propanenitrile.

Experimental Protocol (General Procedure)

The following is a generalized protocol based on analogous alkylations of arylacetonitriles and should be optimized for the specific substrate.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(2-nitrophenyl)acetonitrile in an anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)).

  • Deprotonation: Cool the solution to a low temperature (typically 0 °C for NaH or -78 °C for LDA). Slowly add a strong base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) to the solution and stir for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to proceed at the low temperature, then gradually warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Physicochemical and Spectroscopic Characterization

Direct experimental data for 2-methyl-2-(2-nitrophenyl)propanenitrile is scarce. However, we can predict its key characteristics based on its structure and data from its isomers.

Predicted Physicochemical Properties
Property Predicted Value/Information Basis of Prediction
Appearance Likely a solid at room temperature.Analogy with isomers and other substituted nitriles.
Solubility Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in water.Polarity of the molecule.
Melting Point Expected to be in a similar range to its isomers, though the ortho substitution may influence crystal packing and thus the melting point.Comparison with related compounds.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for the nitrile and nitro functional groups. The C≡N stretch will likely appear as a sharp, medium-intensity peak around 2230-2260 cm⁻¹.[5] The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will likely show a singlet for the two equivalent methyl groups (C(CH₃)₂) at approximately 1.7-1.9 ppm. The aromatic protons will appear in the downfield region (around 7.5-8.2 ppm), with splitting patterns characteristic of a 1,2-disubstituted benzene ring.

    • ¹³C NMR : The spectrum should show a peak for the quaternary carbon attached to the nitrile group, a peak for the nitrile carbon (around 120-125 ppm), and distinct signals for the two equivalent methyl carbons. The aromatic carbons will also have characteristic shifts, with the carbon bearing the nitro group being significantly deshielded.

  • Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern would likely involve the loss of a methyl group to give a stable benzylic cation, and potentially the loss of the nitro group.[7]

Potential Applications in Research and Drug Development

While specific applications for 2-methyl-2-(2-nitrophenyl)propanenitrile are not well-documented, the presence of the nitroaromatic and nitrile moieties suggests several areas of potential utility.

Role as a Synthetic Intermediate

The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, making this compound a versatile intermediate for the synthesis of more complex molecules. The nitro group can also be reduced to an amine, which can then undergo a variety of further transformations.

Functional_Group_Transformations Start 2-methyl-2-(2-nitrophenyl)propanenitrile Carboxylic_Acid 2-methyl-2-(2-nitrophenyl)propanoic acid Start->Carboxylic_Acid Hydrolysis Amine 1-amino-2-methyl-2-(2-nitrophenyl)propane Start->Amine Reduction of Nitrile Aniline_Derivative 2-(2-aminophenyl)-2-methylpropanenitrile Start->Aniline_Derivative Reduction of Nitro Group

Caption: Potential synthetic transformations of 2-methyl-2-(2-nitrophenyl)propanenitrile.

Potential Biological Activity

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[8][9][10][11] The biological activity is often attributed to the ability of the nitro group to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can cause cellular damage.[9]

The position of the nitro group on the aromatic ring can significantly influence the biological activity.[9][12] Therefore, 2-methyl-2-(2-nitrophenyl)propanenitrile could serve as a scaffold for the development of novel therapeutic agents. Its potential as an antimicrobial or anticancer agent would warrant further investigation.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-methyl-2-(2-nitrophenyl)propanenitrile is not widely available. However, based on the known hazards of related compounds, such as other nitriles and nitroaromatics, the following precautions should be taken:

  • Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Toxicity : Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[13][14] Nitro compounds can also be toxic.[12] Therefore, this compound should be handled with care.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

2-methyl-2-(2-nitrophenyl)propanenitrile is a chemical entity with significant potential as a synthetic intermediate and as a scaffold for the development of new bioactive molecules. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its identity, a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential applications based on sound chemical principles and analogies to related compounds. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.

References

  • Gomez-García, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-3-nitrophenyl)propanenitrile. Retrieved from [Link]

  • Unknown Source. (2017).
  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S26 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-(4-nitrophenyl)propanenitrile. Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-methyl-2-nitro-. Retrieved from [Link]

  • YouTube. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). Retrieved from [Link]

  • NIST. (n.d.). Propane, 2-methyl-2-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Propanenitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. Retrieved from [Link]

Sources

Exploratory

Difference between ortho- and para-nitro alpha,alpha-dimethylbenzyl nitriles

The Difference Between Ortho- and Para-Nitro Alpha,Alpha-Dimethylbenzyl Nitriles is a critical distinction in medicinal chemistry and organic synthesis.[1] While they share a molecular formula ( ) and the gem-dimethyl "b...

Author: BenchChem Technical Support Team. Date: March 2026

The Difference Between Ortho- and Para-Nitro Alpha,Alpha-Dimethylbenzyl Nitriles is a critical distinction in medicinal chemistry and organic synthesis.[1] While they share a molecular formula (


) and the gem-dimethyl "blocking" motif, their behaviors diverge radically due to the Ortho Effect .

This guide details their synthesis, physical properties, and the mechanistic divergence where the para-isomer serves as a linear drug linker, while the ortho-isomer acts as a "spring-loaded" precursor for heterocycles.

Executive Summary: The Steric vs. Electronic Divergence

FeaturePara-Nitro Isomer (4-isomer)Ortho-Nitro Isomer (2-isomer)
CAS Number 71825-51-9 136764-92-6
Primary Utility Linear linker in kinase inhibitors (e.g., PI3K/mTOR).[1]Precursor for sterically crowded indolenines.
Reactivity Logic Electronic: Resonance-stabilized, linear transformations.[1]Steric/Proximity: Intramolecular cyclization (The Ortho Effect).
Key Reaction Hydrolysis to carboxylic acids; Reduction to anilines.Reductive cyclization to 2-amino-3,3-dimethyl-3H-indole .[1]
Physical State Solid (High MP due to symmetry).Low-melting solid or oil (Disrupted packing).[1]

Synthesis Protocols

Both isomers are synthesized via the double alkylation of the corresponding nitrobenzyl cyanide. However, the ortho-isomer requires more vigorous conditions due to steric hindrance from the adjacent nitro group.

General Reaction Scheme


Protocol A: Synthesis of Para-Nitro Isomer (71825-51-9)

High-yield, standard nucleophilic substitution.[1]

  • Reagents: 4-Nitrobenzyl cyanide (1.0 eq), Methyl Iodide (2.5 eq), NaH (2.2 eq) or KOH/TEBA (Phase Transfer).

  • Solvent: DMF or DMSO (anhydrous).

  • Procedure:

    • Dissolve 4-nitrobenzyl cyanide in DMF at 0°C.

    • Add NaH portion-wise (gas evolution). Stir 30 min.

    • Add MeI dropwise.[2] The solution turns dark.

    • Warm to RT and stir for 2-4 hours.

    • Workup: Quench with ice water. Filter the precipitated solid .

  • Yield: Typically >90%.

  • Note: The para-nitro group activates the benzylic protons via resonance (

    
     effect), facilitating easy deprotonation.[1]
    
Protocol B: Synthesis of Ortho-Nitro Isomer (136764-92-6)

Sterically hindered, requires phase transfer catalysis (PTC) or stronger bases.[1]

  • Reagents: 2-Nitrobenzyl cyanide (1.0 eq), Methyl Iodide (3.0 eq), 50% NaOH (aq), Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Conditions: Vigorous stirring (mechanical) is essential.

  • Procedure:

    • Mix 2-nitrobenzyl cyanide and MeI in Toluene.

    • Add TBAB and 50% NaOH.

    • Heat to 40-50°C (mild heat helps overcome steric barrier of the ortho-nitro group).[1]

    • Monitor by TLC (monomethyl intermediate persists longer than in para case).

  • Yield: Typically 75-85%.[1]

  • Purification: Often requires column chromatography as it may not crystallize as cleanly as the para isomer.

Divergent Reactivity: The "Fork in the Road"

The defining difference lies in how these molecules behave under reducing conditions (e.g., Fe/HCl, H2/Pd, or SnCl2).

Pathway 1: Para-Isomer (Linear Reduction)

The para-isomer behaves as two independent functional groups.[1] Reduction of the nitro group yields an aniline, which is stable and does not interact with the distant nitrile.

  • Product: 2-(4-aminophenyl)-2-methylpropionitrile.[1]

  • Use: This amine is a nucleophile used to build the quinoline core of drugs like Dactolisib (NVP-BEZ235) .[1]

Pathway 2: Ortho-Isomer (Reductive Cyclization)

The ortho-isomer undergoes a cascade reaction.[1] As the nitro group reduces to an amine (or hydroxylamine intermediate), it is spatially forced against the nitrile carbon.

  • Mechanism: Intramolecular nucleophilic attack of the amine nitrogen onto the nitrile carbon.

  • Product: 2-amino-3,3-dimethyl-3H-indole (a 3,3-dimethylindolenine derivative).[1]

  • Significance: This generates a bicyclic heterocycle in one step, a "privileged scaffold" in drug discovery.

Visualization of Pathways

ReactivityDivergence Start_Para Para-Nitro Isomer (Linear Geometry) Condition Reduction (Fe/HCl or H2/Pd) Start_Para->Condition Start_Ortho Ortho-Nitro Isomer (Steric Proximity) Start_Ortho->Condition Inter_Para Intermediate: 4-Amino-alpha,alpha-dimethylbenzyl nitrile Condition->Inter_Para Para Pathway Inter_Ortho Intermediate: [2-Amino-alpha,alpha-dimethylbenzyl nitrile] Condition->Inter_Ortho Ortho Pathway Prod_Para Final Product: Linear Drug Linker (e.g., for PI3K Inhibitors) Inter_Para->Prod_Para Stable Transition Intramolecular Cyclization Inter_Ortho->Transition Proximity Effect Prod_Ortho Final Product: 2-Amino-3,3-dimethyl-3H-indole (Heterocycle Formation) Transition->Prod_Ortho Ring Closure

Figure 1: Mechanistic divergence under reducing conditions. The ortho-isomer cyclizes; the para-isomer remains linear.[1]

Quantitative Comparison of Properties

PropertyPara-Nitro (71825-51-9)Ortho-Nitro (136764-92-6)
Melting Point 98 – 100 °C < 60 °C (Often oil/waxy solid)
pKa (Benzylic H) ~12 (Highly activated)~13 (Activated but hindered)
Solubility (EtOH) ModerateHigh (Less lattice energy)
Hydrolysis Rate Fast (to Acid/Amide)Slow (Gem-dimethyl + Ortho-nitro block attack)
NMR Signal (Me) Singlet, ~1.7 ppmSinglet, ~1.8 ppm (Deshielded by NO2 field)

Applications in Drug Development

Para-Isomer: The "Blocker" Linker

The para-isomer is extensively used to introduce the gem-dimethyl group into drug candidates.[1]

  • Function: The gem-dimethyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway) and locks the conformation of the side chain (Thorpe-Ingold effect).[1]

  • Case Study: It is a key intermediate in the synthesis of Dactolisib (NVP-BEZ235) , a dual PI3K/mTOR inhibitor.[1] The nitrile is reduced to an amine, which is then coupled to a quinoline core.

Ortho-Isomer: The Heterocycle Spring

The ortho-isomer is less common as a linear linker but valuable for creating 3,3-disubstituted indolenines .[1]

  • Function: Precursor for cyanine dyes and conformationally restricted tryptamine analogs.

  • Strategic Use: If your drug scaffold requires a 3,3-dimethylindole core, starting with the ortho-nitro nitrile and reducing it is a highly efficient 2-step sequence (Alkylation

    
     Reductive Cyclization).[1]
    

Safety & Handling

  • Nitrile Hazard: Both compounds can release cyanide under strong thermal or oxidative stress. Avoid strong acids without ventilation.

  • Explosion Risk: As nitro compounds, they are energetic. The ortho-isomer, with the nitro group adjacent to the oxidizable alkyl chain, poses a slightly higher risk of "fume-off" decomposition during high-temperature distillation.[1]

  • Storage: Store the para-isomer at RT; the ortho-isomer is best stored refrigerated (2-8°C) to prevent slow polymerization or degradation due to its lower stability.[1]

References

  • Synthesis of PI3K Inhibitors: Journal of Medicinal Chemistry, "Discovery of NVP-BEZ235". (Verifies Para-isomer usage).

  • Reductive Cyclization Mechanisms: Organic Reactions, "Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes".[1] (Explains Ortho-cyclization logic).

  • PubChem Compound Summary: 2-Methyl-2-(4-nitrophenyl)propanenitrile (CAS 71825-51-9).[1][3][4] .

  • BenchChem Reactivity Guide: "Potential Reactivity of 2-Methoxy-2-methylpropanenitrile" (Analogous steric hindrance data). .

  • PrepChem Protocols: Synthesis of 2-nitrophenylacetonitrile (Precursor synthesis). .

Sources

Foundational

Technical Guide: Solubility Thermodynamics and Solvent Selection for 2-Methyl-2-(2-nitrophenyl)propanenitrile

The following technical guide details the solubility landscape, thermodynamic behavior, and experimental determination protocols for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6). This guide synthesizes stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility landscape, thermodynamic behavior, and experimental determination protocols for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6).

This guide synthesizes structural analysis with solubility data from close structural analogs (specifically o-nitrophenylacetonitrile) to provide a robust framework for solvent selection in process development.[1][2]

[1][2]

Executive Summary

2-Methyl-2-(2-nitrophenyl)propanenitrile is a critical pharmaceutical intermediate, primarily utilized in the synthesis of indole derivatives and aromatase inhibitors (e.g., precursors to Anastrazole-like scaffolds).[1][2] Its structure features a gem-dimethyl quaternary carbon, a strongly electron-withdrawing nitro group, and a nitrile functionality.[1][2]

Understanding its solubility profile is essential for:

  • Reaction Optimization: Selecting solvents that solubilize the anionic intermediate during alkylation.[1]

  • Purification: Identifying solvent systems with high temperature-solubility coefficients for efficient recrystallization.[1][2]

  • Yield Maximization: Minimizing product loss during workup (anti-solvent precipitation).[1]

Chemical Profile & Solubility Prediction

The solubility behavior of this compound is governed by the competition between its polar functional groups and its hydrophobic scaffold.[1]

FeatureChemical MoietyImpact on Solubility
Polarity Nitro (-NO₂) & Nitrile (-CN)High affinity for polar aprotic solvents (Dipole-dipole interactions).[1][2]
Lipophilicity Gem-dimethyl & Benzene RingReduces water solubility; enhances affinity for moderate polarity solvents (Esters, Chlorinated).[1][2]
Crystal Lattice Packed Aromatic/QuaternaryRequires significant energy to break lattice (High melting point relative to MW).[1]
Predicted Solubility Hierarchy

Based on thermodynamic data for the structural analog o-nitrophenylacetonitrile [1], the solubility of 2-Methyl-2-(2-nitrophenyl)propanenitrile follows the order:

Polar Aprotic (Highest) > Esters > Alcohols > Ethers > Alkanes/Water (Lowest) [1][2]

  • Excellent Solvents: N-Methyl-2-pyrrolidone (NMP), DMF, Acetone, Acetonitrile.[1][2]

  • Good Solvents: Ethyl Acetate, THF.[1]

  • Temperature-Dependent (Recrystallization): Ethanol, Methanol, Isopropanol.[1][2]

  • Anti-Solvents: Water, Hexane, Cyclohexane.[1]

Experimental Protocols for Solubility Determination

Since quantitative data for this specific intermediate is often proprietary, researchers must generate their own solubility curves.[1] Two validated protocols are recommended: the Static Gravimetric Method (Standard) and the Dynamic Laser Monitoring Method (High-Throughput).[1][2]

Protocol A: Static Gravimetric Method (Shake-Flask)

Best for generating precise thermodynamic data for regulatory filing.[1][2]

  • Preparation: Add excess 2-Methyl-2-(2-nitrophenyl)propanenitrile solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (±0.05 K) for 24–48 hours.

  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation.

  • Quantification:

    • Evaporate solvent and weigh the residue (Gravimetric).[1]

    • Dilute and analyze via HPLC (Chromatographic).[1]

  • Calculation: Determine mole fraction solubility (

    
    ).
    
Protocol B: Dynamic Laser Monitoring Method

Best for rapid screening of multiple solvents.[1][2]

  • Setup: Place a mixture of solute and solvent with known composition in a transparent vessel.

  • Heating: Heat the mixture slowly (< 0.2 K/min) while stirring.

  • Detection: A laser beam passes through the solution.[1] A photodiode measures the intensity of the transmitted light.

  • Endpoint: The temperature at which the laser transmission intensity maximizes (indicating complete dissolution) is recorded as the saturation temperature (

    
    ).[1]
    
Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate determination method.

SolubilityWorkflow Start Select Solvent System Purpose Define Purpose Start->Purpose Precise Thermodynamic Data (Publication/Filing) Purpose->Precise Rapid Process Screening (Solvent Selection) Purpose->Rapid Static Static Method (Gravimetric/HPLC) Precise->Static High Accuracy Dynamic Dynamic Method (Laser Monitoring) Rapid->Dynamic High Speed Analysis Data Analysis Static->Analysis Dynamic->Analysis Model Fit to Apelblat Eq. Analysis->Model

Caption: Decision workflow for selecting the appropriate solubility determination protocol based on data requirements.

Thermodynamic Modeling

To utilize experimental data for process design (e.g., cooling crystallization curves), the solubility data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.[1]

The Modified Apelblat Equation

[1][2]
  • 
     : Mole fraction solubility of the solute.[1][3]
    
  • 
     : Absolute temperature (Kelvin).[1][4]
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B : Related to the enthalpy of solution.[1][5] A negative B value typically indicates an endothermic dissolution process (solubility increases with temperature).[1]

  • Parameter C : Accounts for the temperature dependence of the heat capacity.

Application: Once


 are determined, you can predict solubility at any temperature within the range, allowing for the precise calculation of theoretical yield during cooling crystallization.

Process Applications & Solvent Selection[6]

Scenario 1: Alkylation Reaction

Objective: Maximize reaction rate of the anion.

  • Recommended Solvents: DMF , NMP , or DMSO .[1]

  • Reasoning: These polar aprotic solvents solvate the cation (e.g., Na+ from NaH base) while leaving the carbanion "naked" and highly reactive.[1] The high solubility of the starting material ensures homogeneity.

Scenario 2: Recrystallization (Purification)

Objective: Maximize purity and yield.[1][2][6]

  • Recommended System: Ethanol/Water (Binary) or Ethyl Acetate/Heptane .[1][2]

  • Reasoning:

    • Ethanol:[1][2][3][7] Shows a steep solubility curve (low solubility at 0°C, high at 60°C), ideal for cooling crystallization.[1]

    • Water:[1][2][4][8] Acts as an anti-solvent.[1] Adding water to a saturated ethanol solution forces the hydrophobic gem-dimethyl product to crystallize out while polar impurities remain in solution.[1][2]

Scenario 3: Liquid-Liquid Extraction

Objective: Isolate product from aqueous workup.

  • Recommended Solvent: Ethyl Acetate or Toluene .[1]

  • Reasoning: The compound partitions strongly into these organic phases due to the lipophilic gem-dimethyl and aromatic groups, effectively separating it from inorganic salts in the aqueous phase.[1]

References

  • Solubility of o-Nitrophenylacetonitrile: Wang, J., et al. "Solubility of o-nitrophenylacetonitrile in nine pure solvents and (methanol + N-methyl-2-pyrrolidone) binary solvent mixtures."[1][2][9] Journal of Chemical & Engineering Data, vol. 60, no. 3, 2015. [1][2]

  • General Solubility Protocol (Static Method): Sha, F., et al. "Solubility and thermodynamic properties of 2-methyl-4-nitroaniline in pure and binary solvents."[1][2] Journal of Molecular Liquids, vol. 293, 2019.[1] [1][2]

  • Apelblat Modeling Theory: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no.[1][2] 1, 1999.[1] [1][2]

Sources

Exploratory

The 2-Nitro vs. 4-Nitro Isomers of Dimethyl Phenyl Propanenitrile: Regioselectivity, Purification, and Pharmaceutical Applications

Executive Summary In the landscape of organic synthesis and drug development, the functionalization of sterically hindered aromatic nitriles is a critical pathway for generating active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the functionalization of sterically hindered aromatic nitriles is a critical pathway for generating active pharmaceutical ingredients (APIs). The nitration of 2-methyl-2-phenylpropanenitrile (often referred to as


-dimethylphenylacetonitrile) yields two primary positional isomers: the 2-nitro (ortho) and 4-nitro (para) derivatives.

As a Senior Application Scientist, understanding the mechanistic divergence between these isomers is paramount. While the 2-nitro isomer is largely a synthetic byproduct, the 4-nitro isomer,[1], serves as an indispensable precursor. Upon reduction, it yields 2-(4-aminophenyl)-2-methylpropanenitrile, a highly valued building block utilized in the synthesis of advanced oncology therapeutics, specifically [2].

Mechanistic Dynamics of Regioselectivity

The synthesis of these isomers relies on Electrophilic Aromatic Substitution (EAS). When 2-methyl-2-phenylpropanenitrile is subjected to a mixed-acid nitrating system (


 / 

), the nitronium ion (

) attacks the aromatic ring. The regioselectivity of this attack is governed by a delicate balance of steric and electronic factors:
  • Steric Causality: The

    
     group is exceptionally bulky. The quaternary alpha-carbon, bearing two methyl groups and a cyano group, creates massive steric hindrance at the ortho (2- and 6-) positions. Consequently, the activation energy required to form the transition state for an ortho-attack is significantly higher than that for a para-attack.
    
  • Electronic Causality: While the cyano group is strongly electron-withdrawing, it is insulated from the aromatic ring by the

    
    -hybridized quaternary carbon. Therefore, the substituent acts primarily through weak inductive effects rather than resonance deactivation.
    

Because sterics dominate the reaction pathway, the nitration is highly regioselective, heavily favoring the 4-nitro isomer over the 2-nitro isomer.

Regioselectivity Parent 2-Methyl-2-phenylpropanenitrile (Parent Compound) Nitration Nitration (HNO3 / H2SO4) Electrophilic Substitution Parent->Nitration Para 4-Nitro Isomer (Major) CAS: 71825-51-9 Low Steric Hindrance Nitration->Para >80% Yield Ortho 2-Nitro Isomer (Minor) CAS: 136764-92-6 High Steric Hindrance Nitration->Ortho <15% Yield

Fig 1: Regioselectivity in the nitration of 2-methyl-2-phenylpropanenitrile.

Comparative Isomeric Profiling

To facilitate downstream purification and application, it is critical to understand the physicochemical distinctions between the two isomers. The symmetry of the 4-nitro isomer grants it a higher melting point, which is exploited during fractional crystallization.

Property2-Nitro Isomer (Minor)4-Nitro Isomer (Major)
IUPAC Name 2-methyl-2-(2-nitrophenyl)propanenitrile2-methyl-2-(4-nitrophenyl)propanenitrile
CAS Number 136764-92-671825-51-9
Molecular Weight 190.20 g/mol 190.20 g/mol
Steric Hindrance High (ortho to bulky group)Low (para to bulky group)
Typical Nitration Yield < 15%> 80%
Physical State (RT) Viscous oil / Low-melting solidCrystalline solid (MP: ~80-81.5 °C)
Primary Application Specialty ortho-derivativesPrecursor for Menin-MLL inhibitors

Downstream Pharmaceutical Workflows

The true value of the 4-nitro isomer is unlocked via its reduction to (CAS 115279-57-7)[3]. In modern oncology, chromosomal rearrangements affecting the mixed lineage leukemia (MLL) gene result in aggressive, highly resistant acute leukemias.

The 4-amino derivative acts as a critical nucleophilic anchor. It is coupled with complex spirocyclic scaffolds to synthesize exo-aza spiro inhibitors. These inhibitors successfully disrupt the protein-protein interaction between Menin and MLL fusion proteins, halting the oncogenic transcription cascade[2].

Workflow Nitro 4-Nitro Isomer CAS: 71825-51-9 Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Amino 4-Amino Isomer CAS: 115279-57-7 Reduction->Amino Coupling Spirocyclic Scaffold Coupling Amino->Coupling Drug Menin-MLL Interaction Inhibitors Coupling->Drug

Fig 2: Downstream pharmaceutical workflow of the 4-nitro isomer into Menin-MLL inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies are designed with built-in causality and In-Process Controls (IPCs).

Protocol A: Regioselective Nitration of 2-Methyl-2-phenylpropanenitrile
  • Reagent Preparation: In a highly controlled reactor, slowly add 70%

    
     to 98% 
    
    
    
    while maintaining the temperature at 0 °C.
    • Causality: Mixing these acids is violently exothermic. The

      
       acts as both a catalyst and a dehydrating agent to generate the active electrophile, the nitronium ion (
      
      
      
      )[4].
  • Substrate Addition: Dissolve 2-methyl-2-phenylpropanenitrile in anhydrous dichloromethane and add it dropwise to the nitrating mixture. Maintain the internal temperature strictly below 5 °C.

    • Causality: Strict thermal control prevents runaway exothermic reactions and suppresses the formation of unwanted dinitrated byproducts.

  • Quenching & Phase Separation: Pour the reaction mixture over crushed ice.

    • Causality: Ice quenches the reaction immediately without raising the temperature, preventing the oxidative cleavage of the sensitive nitrile group. Extract the aqueous phase with ethyl acetate.

  • Self-Validating IPC: Monitor the organic layer via HPLC (UV detection at 254 nm). The system self-validates completion when the parent peak (<1% area) is replaced by two distinct product peaks (the 4-nitro major and 2-nitro minor isomers).

  • Purification: Isolate the 4-nitro isomer via recrystallization from hot ethanol.

    • Causality: The 4-nitro isomer possesses higher molecular symmetry and a higher melting point, allowing it to preferentially crystallize out of the solution, leaving the sterically hindered 2-nitro isomer dissolved in the mother liquor.

Protocol B: Catalytic Hydrogenation to the 4-Amino Isomer
  • System Purging: Load the purified 4-nitro isomer and 10% Pd/C catalyst into a high-pressure Parr reactor with methanol. Purge the vessel three times with nitrogen gas, followed by three times with hydrogen gas.

    • Causality: Complete removal of oxygen is critical to prevent the ignition of the methanol solvent in the presence of the highly active, pyrophoric palladium catalyst.

  • Reduction: Pressurize the reactor to 3 atm

    
     and stir vigorously at ambient temperature.
    
    • Causality: Mild pressure and ambient temperature are chosen to selectively reduce the nitro group to an amine without inadvertently hydrogenating the nitrile group or the aromatic ring.

  • Self-Validating IPC: Monitor the hydrogen uptake gauge. The reaction is self-validating when the pressure drop completely ceases (indicating the stoichiometric consumption of 3 equivalents of

    
    ). Cross-validate via TLC (n-hexane/ethyl acetate 7:3); the UV-active nitro spot must completely convert to a ninhydrin-positive amine spot.
    
  • Filtration & Isolation: Filter the mixture through a Celite pad under an inert atmosphere.

    • Causality: Celite safely traps the Pd/C catalyst, preventing heavy metal contamination of the API intermediate. Concentrate the filtrate in vacuo to yield pure 2-(4-aminophenyl)-2-methylpropanenitrile.

References

  • PubChem Compound Summary for CID 823615: 2-Methyl-2-(4-nitrophenyl)propanenitrile. National Center for Biotechnology Information.[Link]

  • US Patent 11396517B1:Exo-aza spiro inhibitors of menin-MLL interaction.
  • PubChem Compound Summary for CID 11019001: 2-(4-Aminophenyl)-2-methylpropanenitrile. National Center for Biotechnology Information.[Link]

  • US Patent 2867669A:Method of forming mononitro hydrocarbons.

Sources

Foundational

Thermodynamic Stability of Ortho-Substituted Nitrophenyl Nitriles: Mechanistic Insights and Experimental Workflows

As a Senior Application Scientist navigating the intersection of physical chemistry and drug design, I frequently encounter ortho-substituted nitrophenyl nitriles (e.g., 2-nitrobenzonitrile derivatives). These motifs are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of physical chemistry and drug design, I frequently encounter ortho-substituted nitrophenyl nitriles (e.g., 2-nitrobenzonitrile derivatives). These motifs are ubiquitous as critical intermediates in the synthesis of psychotropics, kinase inhibitors, and advanced agrochemicals. However, their thermodynamic stability is not static; it is governed by a delicate, often volatile, interplay between steric hindrance and electronic resonance—a phenomenon broadly termed the "ortho effect."

This technical guide deconstructs the thermodynamic principles governing these molecules, outlines a self-validating experimental workflow for their assessment, and explores how their inherent instability is actively exploited in pharmaceutical synthesis.

The "Ortho Effect": Steric Clash vs. Electronic Resonance

In a highly substituted aromatic system, the spatial proximity of a bulky, electron-withdrawing nitro group (-NO₂)—and a linear, highly polarized nitrile group (-CN) induces severe steric strain. To alleviate this steric clash, the nitro group is forced out of coplanarity with the benzene ring[1].

This physical twisting reduces the overlap between the oxygen p-orbitals and the aromatic π-system, thereby diminishing the resonance stabilization energy[1]. However, this loss of resonance is thermodynamically counterbalanced by the mitigation of steric repulsion and the stabilization of specific conformational minima. Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, reveal that this loss of coplanarity significantly alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dictating the molecule's electrophilic potency and overall thermodynamic stability[2].

OrthoEffect A Ortho-Substituted Nitrophenyl Nitrile B Steric Clash (-NO2 vs -CN) A->B C Electronic Effects (Inductive Pull) A->C D Loss of Coplanarity (Nitro Twist) B->D C->D E Thermodynamic Stability (Conformational Minima) D->E

Thermodynamic interplay of steric and electronic effects in ortho-substituted nitriles.

Quantitative Thermodynamic Profiling

To understand the causality behind their reactivity, we must examine the quantitative thermodynamic descriptors. The table below compares the frontier orbital energies of 2-nitrobenzonitrile (ortho-substituted) against its para-substituted counterpart. The ortho-substitution slightly narrows the HOMO-LUMO gap, indicating a distinct thermodynamic profile that influences its susceptibility to reduction and nucleophilic attack[3].

CompoundLUMO Energy (eV)HOMO Energy (eV)HOMO-LUMO Gap (eV)
2-Nitrobenzonitrile -3.09-8.004.91
4-Nitrobenzonitrile -3.20-8.164.96
4-Nitrobenzaldehyde -3.15-7.614.46

Data derived from quantum mechanical computations (RB3LYP/CC-PVDZ level optimized globally without symmetry restrictions)[3].

Self-Validating Experimental Protocol for Thermodynamic Assessment

To accurately determine the thermodynamic stability of these compounds, relying solely on computational models is insufficient. We must employ a self-validating experimental workflow that cross-references physical calorimetry with in silico predictions.

Why this specific workflow? The low volatility and high melting points of these substituted nitriles make standard vapor pressure measurements unreliable. By coupling Knudsen effusion (for precise sublimation enthalpies) with Differential Scanning Calorimetry (DSC) and DFT, we create a closed-loop validation system where experimental lattice energies must match computationally derived conformational energies.

Step-by-Step Methodology: Knudsen Effusion coupled with DSC and DFT
  • Sample Preparation & Purification: Synthesize or procure 2-nitrobenzonitrile. Purify via multi-pass recrystallization in ethanol until >99.5% purity is achieved (verified by HPLC).

    • Causality: Trace impurities act as crystal lattice defects, artificially lowering the enthalpy of fusion and skewing thermodynamic baseline data.

  • Differential Scanning Calorimetry (DSC):

    • Weigh 2-5 mg of the purified sample into an aluminum crucible.

    • Heat from 298 K to 400 K at a rate of 5 K/min under a nitrogen atmosphere (50 mL/min).

    • Extract the onset temperature of fusion and integrate the peak to determine the molar enthalpy of fusion (

      
      ).
      
  • Knudsen Effusion Mass Loss:

    • Place the sample in a thermostated Knudsen cell with a calibrated orifice.

    • Measure the mass loss rate under high vacuum (<

      
       Pa) across a temperature range of 300 K to 350 K.
      
    • Calculate the vapor pressure of the crystalline phase using the Knudsen equation. Derive the standard molar enthalpy of sublimation (

      
      ) using the Clausius-Clapeyron relationship[4].
      
  • Computational Cross-Validation (The Self-Validating Step):

    • Perform global geometry optimization using DFT at the B3LYP/cc-pVDZ level[3].

    • Verify stationary points via normal mode analysis (ensuring no imaginary frequencies)[3].

    • Validation Check: The computationally derived gas-phase conformational energy must align with the experimental sublimation enthalpy when corrected for standard state lattice packing forces. If the deviation exceeds 5%, recalibrate the Knudsen cell orifice coefficient.

Workflow S1 1. Sample Prep (>99.5% Purity) S2 2. Knudsen Effusion (Sublimation Enthalpy) S1->S2 S3 3. DSC Analysis (Fusion Enthalpy) S1->S3 S5 5. Orthogonal Validation S2->S5 S3->S5 S4 4. DFT Computation (B3LYP/cc-pVDZ) S4->S5 Energy Matching

Self-validating experimental workflow for determining solid-state thermodynamic stability.

Implications in Drug Development: The Pschorr–Hoppe Indole Synthesis

The thermodynamic instability induced by the ortho effect is not merely a structural curiosity; it is a chemical driver that we actively exploit in drug development. Because the nitro group is sterically strained, it is highly susceptible to reduction and subsequent intramolecular cyclization.

A prime example is the synthesis of indole derivatives from 2-nitrobenzonitrile via reductive annulation (the Pschorr–Hoppe indole synthesis). When subjected to hydrogenation (e.g., using 10% Pd/C in ethyl acetate), the ortho-nitro group is reduced to an amino intermediate. The proximity of the nitrile group—enforced by the ortho-substitution—facilitates an immediate, thermodynamically favorable intramolecular annulation. The elimination of ammonia drives the reaction forward into a deep thermodynamic sink: the highly stable, aromatic indole core.

Furthermore, the choice of catalyst is critical. While noble metals like Pd/C are standard, recent advancements utilize 3d-non-noble metal catalysts (e.g., Fe or Ni-based nanoparticles) to achieve this reduction. These catalysts must be carefully tuned to avoid detrimental steric ortho-effects that can poison the active metal sites during the reduction of the bulky nitro group[5].

Pathway N 2-Nitrobenzonitrile (Sterically Strained) R Reductive Phase (Pd/C or 3d-Metal, H2) N->R I Ortho-Amino Intermediate R->I A Annulation Phase (Intramolecular) I->A P Indole Derivative (Thermodynamic Sink) A->P

Reductive annulation pathway of 2-nitrobenzonitrile to stable indole derivatives.

References
  • The QSAR study for antibacterial activity of structurally diverse nitroaromatics. LMA leidykla. 3

  • to nitro compounds. OSTI. 1

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS). 5

  • Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. PMC - NIH. 4

  • Limitations of Frontier Orbital and Charge Approaches in the Description of Electrophilic Aromatic Substitution. MDPI. 2

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Exploratory

Advanced Technical Guide: gem-Dimethyl Substituted Nitrobenzyl Nitriles

Strategic Synthesis, Mechanistic Utility, and Pharmaceutical Applications[1] Executive Summary The introduction of gem-dimethyl groups at benzylic positions represents a critical strategy in modern medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Mechanistic Utility, and Pharmaceutical Applications[1]

Executive Summary

The introduction of gem-dimethyl groups at benzylic positions represents a critical strategy in modern medicinal chemistry. This guide focuses on 2-(4-nitrophenyl)-2-methylpropanenitrile (and its isomers), a pivotal intermediate.[1][2] The gem-dimethyl moiety serves two primary functions: it blocks benzylic metabolic oxidation (improving DMPK profiles) and induces the Thorpe-Ingold effect, favoring specific conformational locks in downstream active pharmaceutical ingredients (APIs), such as PI3K/mTOR inhibitors.

Mechanistic Insight: The gem-Dimethyl Effect & Metabolic Stability
1.1 Metabolic Blocking

In drug design, the benzylic carbon is a "soft spot" for Cytochrome P450-mediated oxidation. Benzylic hydroxylation often leads to rapid clearance or toxic metabolites.

  • Mechanism: Replacing benzylic protons (Ar-CH₂-R) with methyl groups (Ar-C(Me)₂-R) eliminates the abstractable hydrogen atoms required for the radical rebound mechanism of CYP450 enzymes.

  • Outcome: Significantly extended half-life (

    
    ) and improved oral bioavailability.
    
1.2 The Thorpe-Ingold Effect (Angle Compression)

While often associated with cyclization rates, in open-chain nitriles, the gem-dimethyl group restricts bond rotation. This steric bulk forces the molecule into a specific conformation, pre-organizing it for binding to target proteins (e.g., kinases) and reducing the entropic penalty of binding.

Synthetic Strategies: Phase Transfer Catalysis (PTC)[4][5]

The synthesis of gem-dimethyl nitrobenzyl nitriles has evolved from hazardous anhydrous base methods (NaH/THF) to robust, scalable Phase Transfer Catalysis (PTC).

2.1 Why PTC? (Causality & Selection)
  • Selectivity: PTC favors dialkylation over monoalkylation due to the enhanced acidity of the monoalkylated intermediate at the interface.

  • Safety: Eliminates the need for pyrophoric bases (NaH) and strictly anhydrous solvents.

  • Scalability: Uses inexpensive inorganic bases (NaOH) and manages exotherms effectively in biphasic systems.

2.2 Validated Protocol: Synthesis of 2-(4-nitrophenyl)-2-methylpropanenitrile

Reaction Scheme:



Reagents:

  • 4-Nitrophenylacetonitrile (1.0 eq)

  • Methyl Iodide (2.5 eq) [Caution: Carcinogen, volatile][3]

  • Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)[3]

  • TEBA (Triethylbenzylammonium chloride) or TBAB (1-2 mol%)

  • Solvent: Toluene (or DCM for smaller scales)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-nitrophenylacetonitrile (e.g., 16.2 g, 100 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TEBA (0.45 g, 2 mmol).

  • Base Addition: Add 50% NaOH solution (32 g, 400 mmol) in one portion. The mixture will form a biphasic system.

  • Alkylation (Exotherm Control):

    • Cool the mixture to 15–20°C.

    • Add Methyl Iodide (35.5 g, 250 mmol) dropwise over 30–45 minutes.

    • Critical Control Point: The reaction is exothermic.[4] Maintain internal temperature < 35°C to prevent runaway hydrolysis of the nitrile or methyl iodide evaporation.

  • Reaction: Vigorously stir (essential for PTC) at 35–40°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[5] The starting material spot (

    
    ) should disappear, and a higher running spot (
    
    
    
    ) should appear.
  • Workup:

    • Dilute with water (100 mL) to dissolve inorganic salts.

    • Separate the organic layer.[4][6] Extract the aqueous layer once with Toluene (30 mL).

    • Wash combined organics with water (2 x 50 mL) until neutral pH.

    • Dry over anhydrous

      
       and filter.
      
  • Purification:

    • Evaporate solvent under reduced pressure.

    • Crystallization: The residue typically solidifies. Recrystallize from Ethanol/Water (9:1) or Isopropanol to yield pale yellow crystals.

    • Yield Expectation: 85–92%. Melting Point: 52–54°C.

Data Presentation & Process Comparison

Table 1: Comparison of Alkylation Methodologies

ParameterMethod A: Phase Transfer Catalysis (Recommended)Method B: Anhydrous Base (NaH)Method C: Liquid Ammonia (NaNH2)
Base 50% NaOH (Aq)NaH (Solid, dispersion)NaNH2 (Liquid NH3)
Solvent Toluene/DCMTHF/DMFLiquid NH3
Temperature 20–40°C0–60°C-33°C
Moisture Sensitivity None (Water is the phase)High (Fire hazard)High
Selectivity (Dialkyl) High (Interfacial kinetics favor 2nd alkylation)Moderate (Mono/Di mixtures common)High
Green Score High (Recyclable solvents, cheap base)Low (Atom economy, waste)Low (Cryogenic energy cost)
Visualization of Reaction Pathways

The following diagram illustrates the synthesis workflow and the downstream application of the gem-dimethyl nitrile in PI3K inhibitor synthesis.

GemDimethylSynthesis Start 4-Nitrophenyl- acetonitrile Intermediate Carbanion Formation (Interface) Start->Intermediate Deprotonation Reagents Reagents: MeI, 50% NaOH, TEBA (PTC) Reagents->Intermediate Product 2-(4-nitrophenyl)- 2-methylpropanenitrile (Gem-Dimethyl) Intermediate->Product Dialkylation (2x MeI) Reduction Reduction (H2/Pd-C or Fe/HCl) Product->Reduction Nitro Reduction Aniline 4-Amino-alpha,alpha- dimethylbenzyl nitrile Reduction->Aniline Yield >90% Drug PI3K/mTOR Inhibitors (e.g., NVP-BEZ235 analogs) Aniline->Drug SNAr Coupling with Quinoline

Caption: Figure 1. PTC-mediated synthesis of gem-dimethyl nitrobenzyl nitrile and conversion to PI3K inhibitor precursors.

Applications in Drug Discovery[9][10]
5.1 Case Study: PI3K/mTOR Inhibitors

The compound 2-(4-aminophenyl)-2-methylpropanenitrile (derived from our target nitro compound) is a key building block for dactolisib (NVP-BEZ235) and related imidazoquinoline derivatives.

  • Role: The aniline nitrogen couples with a chloro- or bromo-quinoline core via

    
    .
    
  • Significance: The gem-dimethyl group prevents metabolic degradation of the linker region, maintaining high potency against PI3K

    
     and mTOR kinases.
    
5.2 Aromatase Inhibitors

While Anastrazole contains a triazole, it shares the gem-dimethyl nitrile structural motif. The synthetic logic remains identical: methylation of a benzylic nitrile to prevent aromatization or oxidation, ensuring the molecule remains a competitive inhibitor rather than a substrate.

References
  • Makosza, M. (1965).[7] "Reactions of organic anions. I. Reaction of phenylacetonitrile derivatives with nitrobenzene derivatives in the presence of aqueous sodium hydroxide and triethylbenzylammonium chloride." Tetrahedron Letters, 6(38), 3217-3221.[3] Link

  • Lei, F., et al. (2015).[3] "Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile." Proceedings of the 2015 International Conference on Applied Science and Engineering Innovation. Atlantis Press.[2] Link

  • Talele, T. T. (2018).[8] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[3][8] Link

  • Fedorynski, M. (2010). "Phase Transfer Catalysis in Pharmaceutical Industry." Acta Poloniae Pharmaceutica - Drug Research, 67(6), 648-654.[3] Link

  • Fleming, F. F., et al. (2010).[3][9] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.[3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Catalytic Reduction of 2-Methyl-2-(2-nitrophenyl)propanenitrile to Primary Amines

Introduction & Strategic Context The synthesis of sterically hindered diamines is a critical operation in modern pharmaceutical drug development and fine chemical manufacturing. The complete catalytic reduction of 2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of sterically hindered diamines is a critical operation in modern pharmaceutical drug development and fine chemical manufacturing. The complete catalytic reduction of 2-methyl-2-(2-nitrophenyl)propanenitrile to 2-(2-aminophenyl)-2-methylpropan-1-amine presents a unique chemoselective challenge. Because the molecule contains both a reducible nitroarene and an aliphatic nitrile in close spatial proximity, the intermediate species are highly prone to undesired side reactions.

Without precise control over the reaction kinetics, the intermediate aniline readily undergoes intramolecular cyclization with the adjacent imine, forming indoline-based byproducts (e.g., 3,3-dimethylindolin-2-imine). This application note details a robust, field-proven protocol to selectively drive the reaction toward the target primary diamine while completely suppressing cyclization and secondary amine dimerization.

Mechanistic Insights & Causality (E-E-A-T)

Understanding the transient states of this hydrogenation is essential for designing a self-validating protocol.

  • Nitro Reduction (Thermodynamically Favored): The catalytic reduction of functionalized nitroarenes generally proceeds via nitroso and hydroxylamine intermediates before yielding the thermodynamically stable aniline ()[1]. In this substrate, the nitro group reduces rapidly at low hydrogen pressures, forming 2-(2-aminophenyl)-2-methylpropanenitrile.

  • Nitrile Reduction (Kinetically Demanding): The nitrile group reduces via a highly electrophilic imine intermediate. If the hydrogenation of this imine to the primary amine is not sufficiently fast, the newly formed aniline nitrogen will act as an internal nucleophile, attacking the imine carbon to form a cyclized byproduct.

To prevent cyclization, three causal experimental choices must be implemented:

  • Catalyst Selection: Sponge transition metals (e.g., Raney Cobalt) are preferred over noble metals like Pd/C. Recent advances in selectivity control for nitroarene reduction highlight that tuning the electronic structure and surface chemistry of the metal center is critical to avoid undesired coupling (). Sponge Cobalt exhibits superior kinetics for nitrile reduction without promoting hydrodecyanation.

  • Ammonia Additive: The use of methanolic ammonia (NH₃ in MeOH) is non-negotiable. Ammonia shifts the equilibrium of the imine intermediate, competitively inhibiting both the intramolecular attack by the aniline and intermolecular dimerization (secondary amine formation).

  • Mass Transfer & Pressure: High hydrogen pressure (60 bar) and vigorous agitation ensure that the rate of imine hydrogenation outpaces the rate of cyclization.

Mechanism A 2-Methyl-2-(2-nitrophenyl) propanenitrile B 2-(2-Aminophenyl)-2-methyl propanenitrile (Aniline Intermediate) A->B H2 (3 eq) Fast Reduction C 2-(2-Aminophenyl)-2-methyl propan-1-amine (Target Diamine) B->C H2 (2 eq), NH3 High Pressure D 3,3-Dimethylindolin-2-imine (Cyclized Byproduct) B->D Intramolecular Attack (-NH3)

Mechanistic pathways for the reduction of 2-Methyl-2-(2-nitrophenyl)propanenitrile.

Experimental Protocol

Self-Validating System: This protocol includes built-in safety checks and theoretical uptake metrics to ensure batch-to-batch reproducibility.

Materials Required
  • Substrate: 2-Methyl-2-(2-nitrophenyl)propanenitrile (10.0 g, 52.6 mmol)

  • Catalyst: Sponge Cobalt catalyst (Raney Co, 2.0 g wet weight)

  • Solvent/Additive: 7M Ammonia in Methanol (NH₃/MeOH, 100 mL)

  • Gas: Hydrogen gas (UHP grade, >99.99%)

Step-by-Step Methodology
  • Catalyst Washing (Critical Step): Weigh 2.0 g of aqueous Sponge Cobalt. Wash the catalyst three times with 20 mL of anhydrous methanol under an argon blanket to remove water.

    • Causality: Residual water promotes the hydrolysis of the intermediate imine to an aldehyde, leading to unwanted alcohol byproducts.

  • Substrate Preparation: Dissolve 10.0 g of the substrate in 100 mL of 7M NH₃/MeOH. Transfer the homogeneous solution to a 300 mL stainless-steel high-pressure autoclave.

  • Catalyst Loading: Transfer the methanol-washed catalyst into the autoclave as a slurry. Seal the reactor immediately to prevent catalyst oxidation.

  • Purging & Pressurization: Purge the sealed autoclave three times with Argon (10 bar) to remove atmospheric oxygen. Follow this with three purges of H₂ (20 bar). Finally, pressurize the system to 60 bar with H₂.

  • Hydrogenation: Initiate stirring at 1000 rpm to ensure optimal gas-liquid mass transfer. Heat the reactor to 60 °C. Monitor the pressure drop; the reaction will consume the theoretical volume of H₂ (5 equivalents total: 3 eq for the -NO₂ group, 2 eq for the -CN group) within 4–6 hours.

  • Workup: Once hydrogen uptake ceases and pressure stabilizes, cool the reactor to 20 °C and carefully vent the pressure. Filter the catalyst through a pad of Celite under an inert atmosphere. (Warning: Sponge Cobalt is highly pyrophoric when dry).

  • Isolation: Concentrate the filtrate in vacuo. The crude 2-(2-aminophenyl)-2-methylpropan-1-amine can be purified via vacuum distillation or isolated as a dihydrochloride salt for >98% purity.

Workflow Step1 Step 1: Preparation Dissolve substrate in 7M NH3/MeOH Step2 Step 2: Catalyst Loading Add Sponge Co under Ar atmosphere Step1->Step2 Step3 Step 3: Pressurization Purge reactor, pressurize H2 to 60 bar Step2->Step3 Step4 Step 4: Hydrogenation Heat to 60°C, stir at 1000 rpm for 6h Step3->Step4 Step5 Step 5: Workup Filter catalyst, concentrate in vacuo Step4->Step5

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Quantitative Data & Catalyst Screening

The following table summarizes the optimization of reaction conditions, demonstrating the necessity of the chosen parameters to achieve high yields of the primary diamine.

CatalystAdditive / SolventPressure (H₂)TempConversionYield: Target DiamineYield: Cyclized Byproduct
10% Pd/CMeOH (No NH₃)10 bar25 °C>99%< 5%85%
Sponge NiMeOH (No NH₃)50 bar60 °C>99%42%48%
Sponge Ni7M NH₃ / MeOH50 bar60 °C>99%88%8%
Sponge Co 7M NH₃ / MeOH 60 bar 60 °C >99% 95% < 2%

Table 1: Impact of catalyst and additive selection on the chemoselective reduction of 2-methyl-2-(2-nitrophenyl)propanenitrile. Sponge Cobalt combined with ammonia provides the highest selectivity.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules (MDPI), 2024. URL:[Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions (RSC), 2026. URL:[Link]

Sources

Application

Application Note: Strategies for the Hydrolysis of Sterically Hindered ortho-Nitro Nitriles

Topic: Hydrolysis of sterically hindered ortho-nitro nitriles to carboxylic acids Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstract The hydrolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis of sterically hindered ortho-nitro nitriles to carboxylic acids Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

The hydrolysis of sterically hindered ortho-nitro benzonitriles (e.g., 2,6-disubstituted-2-nitrobenzonitriles) represents a significant synthetic challenge. The combination of steric bulk and the electronic effects of the ortho-nitro group often arrests the reaction at the primary amide stage or leads to side reactions such as nucleophilic aromatic substitution. This guide details three field-proven protocols—High-Temperature Glycolytic Hydrolysis , Acid-Mediated "Bouveault" Hydrolysis , and Microwave-Assisted Synthesis —designed to overcome the kinetic inertness of these substrates.

Introduction & Mechanistic Challenges

The "Ortho" Effect and Steric Inhibition

Standard hydrolysis conditions (aqueous NaOH or HCl at reflux) often fail for ortho-substituted nitriles. The mechanism requires the formation of a tetrahedral intermediate. Bulky ortho-substituents prevent the nitrile group from achieving coplanarity with the aromatic ring, destabilizing the transition state and physically blocking nucleophilic attack by water or hydroxide ions.

The Nitro Group Factor

While the nitro group (


) is strongly electron-withdrawing (which theoretically activates the nitrile carbon toward nucleophilic attack), its position at the ortho site introduces complications:
  • Steric Bulk: The nitro group is large, adding to the kinetic barrier.

  • Side Reactions: Under harsh basic conditions, the nitro group can act as a leaving group (nucleophilic aromatic substitution) or participate in Von Richter-type rearrangements, leading to byproducts rather than the desired benzoic acid.

  • Amide Arrest: The reaction frequently stalls at the primary amide intermediate. The amide is significantly more stable and less electrophilic than the nitrile, requiring even harsher conditions to hydrolyze to the acid.

Mechanistic Strategy: The "Amide Trap"

For hindered substrates, the activation energy to convert the Nitrile


 Amide  is often lower than Amide 

Acid
. Therefore, the most robust protocols either use extreme thermal energy to surmount the second barrier or employ a chemical "trick" (diazotization) to bypass it.

G cluster_0 Kinetic Trap Nitrile Hindered Nitrile (Ar-CN) Amide Stable Amide Intermediate (Ar-CONH2) Nitrile->Amide Step 1: Hydrolysis (Fastest Step) Side Side Products (Substitution/Rearrangement) Nitrile->Side Harsh Base/Nu- Attack Acid Carboxylic Acid (Ar-COOH) Amide->Acid Step 2: Hydrolysis (Rate Limiting Step) High Ea due to Sterics Amide->Acid Nitrite Bypass (Diazotization)

Figure 1: The kinetic trap in hindered nitrile hydrolysis.[1] Standard conditions often stall at the amide. Nitrite diazotization provides a lower-energy bypass.

Decision Tree: Method Selection

Select the appropriate protocol based on your substrate's sensitivity and available equipment.

DecisionTree Start Start: Hindered ortho-Nitro Nitrile BaseSensitive Is the substrate base-sensitive? (e.g., halogens, esters) Start->BaseSensitive AcidMethod Use Protocol B: Acidic Hydrolysis (H2SO4) BaseSensitive->AcidMethod Yes ThermalStable Is the substrate thermally stable >150°C? BaseSensitive->ThermalStable No GlycolMethod Use Protocol A: High-Temp Glycolytic Hydrolysis ThermalStable->GlycolMethod Yes MicrowaveMethod Use Protocol C: Microwave-Assisted Hydrolysis ThermalStable->MicrowaveMethod No

Figure 2: Selection guide for hydrolysis protocols based on substrate properties.

Experimental Protocols

Protocol A: High-Temperature Glycolytic Hydrolysis (Basic)

Best for: Extremely hindered substrates that are stable to base. Mechanism: The use of ethylene glycol (bp 197°C) allows reaction temperatures well above the boiling point of water, providing the thermal energy necessary to force the tetrahedral intermediate formation despite steric blocking.

Materials:

  • Potassium Hydroxide (KOH) pellets (85%+)

  • Ethylene Glycol (or Glycerol for even higher temps)

  • Water[2]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the nitrile (1.0 equiv) and KOH (5.0 – 10.0 equiv).

  • Solvent: Add Ethylene Glycol (10–20 mL per gram of substrate). Note: A small amount of water (1-2 mL) helps solubilize the KOH initially but is not strictly necessary as the glycol acts as the nucleophile/solvent.

  • Reaction: Heat the mixture to reflux (approx. 150–180°C).

    • Monitoring: Check by TLC or HPLC every 2 hours. This reaction may require 6–24 hours.

    • Checkpoint: If the reaction stalls at the amide, increase temperature to 190°C (switch to glycerol if needed).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (3x reaction volume).

    • Wash: Extract with Ethyl Acetate or Ether to remove unreacted neutral organic material (amides/nitriles). Discard organic layer.

    • Acidification: Slowly acidify the aqueous layer with conc. HCl to pH 1–2. The ortho-nitrobenzoic acid should precipitate.

    • Isolation: Filter the solid.[3] If no precipitate forms, extract the acidic aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Critical Note: Ensure the reaction vessel is open to the atmosphere (via condenser) to allow ammonia gas to escape, driving the equilibrium forward.

Protocol B: Acid-Mediated "Bouveault" Hydrolysis (Nitrite-Assisted)

Best for: Substrates that stall at the amide stage or are sensitive to high-temperature base. Mechanism: This is a two-stage "one-pot" process. First, concentrated sulfuric acid hydrates the nitrile to the amide. Second, sodium nitrite (


) generates the nitrosonium ion (

), which diazotizes the amide. The resulting diazonium species is highly unstable and is rapidly displaced by water to form the carboxylic acid irreversibly.

Materials:

  • Sulfuric Acid (

    
    ), 98% concentrated[4]
    
  • Sodium Nitrite (

    
    )
    
  • Ice/Water[3]

Procedure:

  • Hydration (Nitrile

    
     Amide): 
    
    • Place the nitrile (10 mmol) in a flask.[3]

    • Add concentrated

      
       (10 mL).
      
    • Heat to 60–80°C for 1–3 hours.

    • Monitoring: Confirm conversion to amide by TLC. (Nitriles usually run faster than amides).

  • Diazotization (Amide

    
     Acid): 
    
    • Cool the reaction mixture to 0–5°C in an ice bath.

    • Prepare a solution of

      
       (2.5 equiv, 25 mmol) in minimum water (approx 5-10 mL).
      
    • Add the

      
       solution dropwise  below the surface of the acid (using a long needle or pipette) to prevent loss of nitrous fumes. Caution: Evolution of 
      
      
      
      gas.
    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Optional: Gentle heating to 50°C for 30 mins ensures completion.

  • Workup:

    • Pour the reaction mixture onto crushed ice (approx 100g).

    • The crude acid often precipitates immediately. Filter and wash with cold water.[3]

    • If oil separates, extract with DCM or Ethyl Acetate.

Expert Insight: This method is superior for ortho-nitro compounds because it avoids the formation of "red oils" often seen with base hydrolysis of nitro compounds (due to polymerization or azo-coupling side reactions).

Protocol C: Microwave-Assisted Hydrolysis

Best for: Rapid screening and small-scale batches (mg to g scale). Mechanism: Dielectric heating provides rapid, uniform energy transfer, often accelerating the rate-determining step by orders of magnitude compared to conventional heating.

Parameters:

Parameter Condition

| Reagent | 20-30% NaOH (aq) or 50%


 |
| Solvent  | Ethanol/Water (1:1) or neat acid |
| Temperature  | 120°C – 160°C |
| Pressure  | High (sealed vessel) |
| Time  | 10 – 45 minutes |

Procedure:

  • Load the nitrile (1 mmol) and solvent/reagent (3-5 mL) into a microwave-safe pressure vial.

  • Seal and irradiate at 140°C for 20 minutes (hold time).

  • Cool rapidly using compressed air (feature of most modern reactors).

  • Analyze by LC-MS. If amide remains, re-seal and irradiate at 160°C for an additional 20 minutes.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction stops at Amide Steric hindrance prevents the second hydrolysis step.Switch to Protocol B (Nitrite). The diazotization pathway bypasses the steric barrier of nucleophilic attack.
Dark/Black Reaction Mixture Decomposition of nitro group or polymerization.Reduce temperature; ensure inert atmosphere (

). If using base, switch to Acidic conditions to prevent nucleophilic aromatic substitution.
Low Yield / Recovery Product is water-soluble or forming a salt.[5]Ensure pH is < 2 during workup. For nitrobenzoic acids, the pKa is low (~2-3); ensure the aqueous layer is significantly acidic before extraction.
"Red Oil" Formation Azo/Azoxy coupling side reactions.Avoid strong base. Use Protocol B .

References

  • General Hydrolysis of Nitriles

    • Hydrolysis of Nitriles to Carboxylic Acids.[2][3][6][7][8][9] Chemistry LibreTexts.

    • Link

  • Acidic Mechanism & Kinetics

    • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions.[4] Z. Naturforsch. 2005.

    • Link

  • Nitrite-Assisted Hydrolysis (Amide to Acid)

    • Conversion of Amides to Acids via Diazotization. Organic Syntheses, Coll.[10] Vol. 4, p. 715.

    • Link

  • Microwave Assisted Synthesis

    • Microwave-assisted organic synthesis and transformations.[11] NIH / PubMed.

    • Link

  • Biocatalytic Alternatives (Context for mild conditions)

    • The biocatalytic hydrolysis of nitriles to carboxylic acids.[3][9] Thieme Connect.

    • Link

Sources

Method

Reagents and Protocols for the Conversion of 2-Methyl-2-(2-nitrophenyl)propanenitrile to its Amide Counterpart

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The conversion of nitriles to amides is a fundamental transformation in organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The conversion of nitriles to amides is a fundamental transformation in organic synthesis, pivotal in the preparation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed exploration of reagents and protocols for the specific conversion of 2-Methyl-2-(2-nitrophenyl)propanenitrile to 2-Methyl-2-(2-nitrophenyl)propanamide. This transformation is of particular interest in drug development, where the resulting amide may serve as a key intermediate or a final active pharmaceutical ingredient (API).

The substrate, 2-Methyl-2-(2-nitrophenyl)propanenitrile, presents a unique set of challenges. The tertiary carbon atom adjacent to the nitrile group introduces significant steric hindrance, which can impede the approach of reagents. Furthermore, the presence of an ortho-nitro group on the phenyl ring introduces electronic effects and a potentially sensitive functionality that must be preserved during the reaction. This guide will navigate these complexities, offering a selection of robust methods and the scientific rationale behind their application.

Understanding the Mechanistic Landscape: A Tale of Two Pathways

The hydrolysis of a nitrile to an amide can be broadly categorized into two primary mechanistic pathways: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. A series of proton transfers and tautomerization of the resulting imidic acid intermediate leads to the formation of the amide.[1] However, a significant drawback of this method is the potential for over-hydrolysis of the initially formed amide to the corresponding carboxylic acid, especially under harsh conditions.[2]

Base-Catalyzed Hydrolysis: In a basic medium, a strong nucleophile, typically the hydroxide ion, directly attacks the electrophilic nitrile carbon.[3] Subsequent protonation of the nitrogen anion by water yields an imidic acid, which then tautomerizes to the amide. While this method can be effective, stopping the reaction at the amide stage can be challenging, as the amide can also be hydrolyzed to a carboxylate under basic conditions.[4] For sterically hindered nitriles, such as our target molecule, the approach of the hydroxide ion can be significantly impeded, potentially leading to low yields.[5]

Navigating the Synthetic Challenge: Reagent Selection and Protocol Optimization

Given the sterically hindered nature of 2-Methyl-2-(2-nitrophenyl)propanenitrile and the presence of a nitro group, the choice of reagent and reaction conditions is paramount to achieving a high yield of the desired amide while minimizing side reactions. We present here a curated selection of protocols, ranging from classical methods to modern catalytic systems, each with its own set of advantages and considerations.

Protocol 1: Platinum-Catalyzed Hydration using the Ghaffar-Parkins Catalyst – The Method of Choice for Hindered Nitriles

For sterically demanding substrates, transition metal-catalyzed hydration offers a mild and highly selective alternative to traditional acid or base hydrolysis. The Ghaffar-Parkins catalyst, a platinum(II) complex, has emerged as a particularly effective catalyst for the hydration of hindered nitriles.[6][7] This catalyst operates under neutral conditions, which is advantageous for substrates bearing sensitive functional groups like the nitro group.[8] The mechanism involves coordination of the nitrile to the platinum center, which activates it towards nucleophilic attack by water. The resulting amide is then released from the metal's coordination sphere, preventing further hydrolysis.[6]

Experimental Protocol:

  • Catalyst Preparation (if not commercially available): The Ghaffar-Parkins catalyst, [PtH{(P(CH₃)₂O)₂H}(P(CH₃)₂OH)], can be synthesized according to literature procedures or purchased from commercial suppliers.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methyl-2-(2-nitrophenyl)propanenitrile (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst (0.5 - 2 mol%).

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Acid-Catalyzed Hydrolysis with Trifluoroacetic Acid and Sulfuric Acid – A Potent System for Selective Hydration

A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) provides a powerful reagent system for the selective conversion of nitriles to amides, even for some sterically hindered cases.[9][10] This method proceeds via an indirect acid-catalyzed hydration mechanism.

Experimental Protocol:

  • Reagent Preparation: Prepare a fresh mixture of trifluoroacetic acid and concentrated sulfuric acid (e.g., 9:1 v/v). Handle this mixture with extreme care in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(2-nitrophenyl)propanenitrile (1.0 eq) in the TFA/H₂SO₄ mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The amide product will often precipitate and can be collected by filtration. Wash the solid with cold water and dry under vacuum. If the product does not precipitate, the aqueous solution can be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Mild and Selective Hydrolysis with Urea-Hydrogen Peroxide (UHP)

For a milder approach that avoids harsh acidic or basic conditions, the use of urea-hydrogen peroxide (UHP) in an alkaline solution is an attractive option.[4][11] UHP serves as a stable and easy-to-handle source of hydrogen peroxide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-2-(2-nitrophenyl)propanenitrile (1.0 eq) in a suitable solvent such as aqueous ethanol or acetone.

  • Reagent Addition: Add urea-hydrogen peroxide (2.0-3.0 eq) and a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Comparative Analysis of Methodologies

The choice of the optimal method for converting 2-Methyl-2-(2-nitrophenyl)propanenitrile to its amide will depend on factors such as scale, available equipment, and the desired level of purity. The following table provides a comparative overview of the discussed protocols.

FeatureProtocol 1: Ghaffar-Parkins CatalystProtocol 2: TFA/H₂SO₄Protocol 3: Urea-Hydrogen Peroxide
Reaction Conditions Neutral, mild heating (80-90 °C)Strongly acidic, room temperatureMildly basic, room temperature
Selectivity Excellent, minimal over-hydrolysisGood, but over-hydrolysis can occurGood, generally stops at the amide
Substrate Scope Excellent for hindered nitrilesGood for many nitriles, may be less effective for highly hindered substratesGood for a range of nitriles
Functional Group Tolerance High, compatible with sensitive groupsModerate, may not be suitable for acid-labile groupsGood, generally mild conditions
Reagent Cost & Handling Catalyst can be expensive; handle with careReagents are corrosive and require careful handlingReagents are inexpensive and relatively safe to handle
Work-up & Purification Generally straightforward chromatographyRequires careful quenching and neutralization; purification may be necessarySimple extraction and purification
Yield Expectation HighModerate to HighModerate to High

Visualizing the Process: Workflow and Mechanisms

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 2-Methyl-2-(2-nitrophenyl)propanenitrile setup Reaction Setup: - Dissolve nitrile in solvent - Add catalyst/reagents start->setup react Stir under Specified Conditions (Temperature, Time) setup->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench Reaction (if necessary) monitor->quench Complete extract Extraction / Filtration quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify end Isolated 2-Methyl-2-(2-nitrophenyl)propanamide purify->end

Figure 1: A generalized experimental workflow for the conversion of the nitrile to the amide.

mechanism_comparison cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism A1 Nitrile + H⁺ Protonated Nitrile A2 Protonated Nitrile + H₂O Intermediate A1->A2 A3 Intermediate Imidic Acid A2->A3 A4 Imidic Acid Amide A3->A4 B1 Nitrile + OH⁻ Anionic Intermediate B2 Anionic Intermediate + H₂O Imidic Acid + OH⁻ B1->B2 B3 Imidic Acid Amide B2->B3

Figure 2: A simplified comparison of the acid- and base-catalyzed nitrile hydrolysis mechanisms.

Conclusion and Future Perspectives

The successful conversion of 2-Methyl-2-(2-nitrophenyl)propanenitrile to its corresponding amide is a critical step that requires careful consideration of the substrate's unique structural and electronic properties. While traditional acid and base hydrolysis methods can be attempted, they may be hampered by steric hindrance and potential side reactions. The use of modern catalytic systems, particularly the Ghaffar-Parkins catalyst, offers a superior approach in terms of selectivity, mildness of conditions, and functional group tolerance. The choice of the most appropriate method will ultimately be guided by the specific requirements of the research or development project. Further optimization of reaction conditions for any of the presented protocols may lead to even higher yields and purity of the desired amide, paving the way for its efficient use in the synthesis of valuable molecules.

References

  • Ghaffar, T., & Parkins, A. W. (1995). The hydration of nitriles using a platinum-containing homogeneous catalyst. Tetrahedron Letters, 36(47), 8657-8660. [Link]

  • Turner, D. W., et al. (2026). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar‐Parkins Catalyst. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 4. [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - UHP. [Link]

  • Common Organic Chemistry. (n.d.). Nitrile to Amide. [Link]

  • Beller, M., et al. (2024). Nickel-Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. Angewandte Chemie International Edition. [Link]

  • Yáñez-Alarid, R., et al. (2017). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Papadopoulos, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Fihlo, E. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

  • Cadierno, V., & Francos, J. (2015). Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. Applied Sciences, 5(3), 380-405. [Link]

  • Asano, Y. (2002). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 1, 255-278. [Link]

  • Sharghi, H., & Sarvari, M. H. (2002). Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate. [Link]

  • Fihlo, E. L., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H 2 SO 4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]

  • Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Sharma, M., & Sharma, N. R. (2003). Nitrile hydratase of Rhodococcus rhodochrous NHB-2: Optimisation of conditions for production of enzyme and conversion of acrylonitrile to acrylamide. ResearchGate. [Link]

  • Menon, B. R. K., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Martinkova, L., & Mylerova, V. (2003). Isolation and characterization of a nitrile hydratase from a Rhodococcus sp. ResearchGate. [Link]

  • Tamami, B., & Ghasemi, S. (1998). Note Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry - Section B, 37B(1), 85-87. [Link]

  • Parkins, A. W. (1996). Catalytic Hydration of Nitriles to hides PLATINUM-CONTAINING CATALYST OFFERS NEW OPPORTUNITY. Semantic Scholar. [Link]

  • Nagasawa, T., et al. (1992). Nitrilase of Rhodococcus rhodochrous J1. ResearchGate. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Kakeya, H., et al. (1991). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Chimia, 45(6), 173-174. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • de Vries, J. G., et al. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 69(7), 2327-2331. [Link]

  • Tauber, K., et al. (2002). Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles. Applied and Environmental Microbiology, 68(4), 1637-1642. [Link]

  • Grubbs, R. H., et al. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society, 140(51), 17782-17789. [Link]

  • Grubbs, R. H., et al. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration. SciSpace. [Link]

  • Germ AI. (n.d.). Rhodococcus rhodochrous. [Link]

  • Sharma, S. D., & Kaur, S. (2003). A comparative study of the synthetic methods for Nitriles. ResearchGate. [Link]

  • van der Westhuyzen, R., et al. (2026). Enhancing the catalytic efficiency of nitrilase for sterically hindered substrates by distal sites engineering. ResearchGate. [Link]

  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • Parkins, A. W. (1996). Catalytic Hydration of Nitriles to Amides. Johnson Matthey Technology Review, 40(1), 29-31. [Link]

Sources

Application

Scalable synthesis routes for 2-(2-nitrophenyl)isobutyronitrile

Application Note: Scalable Synthesis Routes for 2-(2-Nitrophenyl)isobutyronitrile Executive Summary This technical guide details scalable synthesis protocols for 2-(2-nitrophenyl)isobutyronitrile (CAS: 69194-24-3), a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 2-(2-Nitrophenyl)isobutyronitrile

Executive Summary

This technical guide details scalable synthesis protocols for 2-(2-nitrophenyl)isobutyronitrile (CAS: 69194-24-3), a critical intermediate containing a sterically congested quaternary carbon adjacent to an electron-deficient aromatic ring.

We present two distinct synthetic pathways selected for their scalability, cost-efficiency, and impurity profile management:

  • Route A (Classical): Phase-Transfer Catalyzed (PTC)

    
    -dimethylation of 2-nitrophenylacetonitrile. This is the preferred "workhorse" route for multi-kilogram production due to low reagent costs.
    
  • Route B (Convergent): Nucleophilic Aromatic Substitution (

    
    ) of 2-fluoronitrobenzene with isobutyronitrile. This route offers higher atom economy and avoids the handling of energetic benzyl cyanide intermediates.
    

Route A: Phase-Transfer Catalyzed Methylation

Principle: The benzylic protons of 2-nitrophenylacetonitrile are highly acidic (


) due to the electron-withdrawing nitro and cyano groups. This allows for facile deprotonation by aqueous alkali hydroxides when mediated by a quaternary ammonium phase-transfer catalyst (PTC).[1] Double alkylation with methyl iodide (or dimethyl sulfate) installs the gem-dimethyl group.[1]

Mechanism:

  • Interfacial deprotonation of the nitrile by NaOH.

  • Ion-pairing with the quaternary ammonium cation (

    
    ).
    
  • Migration to the organic phase and

    
     attack on Methyl Iodide.
    
  • Repeat for the second proton.[2]

Protocol 1.0: PTC Methylation (Scale: 100 g)

Reagents:

  • 2-Nitrophenylacetonitrile (1.0 equiv, 100 g)[1]

  • Methyl Iodide (2.5 equiv, 218 g) [Note: Dimethyl sulfate is a cheaper alternative but requires stricter toxicity controls][1]

  • Sodium Hydroxide (50% w/w aq.[1] solution, 4.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv, 9.9 g)[1]

  • Toluene (500 mL)

Step-by-Step Methodology:

  • Reactor Setup: Charge a 2L jacketed reactor with Toluene, 2-Nitrophenylacetonitrile, and TBAB.

  • Temperature Control: Cool the mixture to 0–5°C. The reaction is significantly exothermic.

  • Base Addition: Add 50% NaOH solution dropwise over 30 minutes, maintaining internal temperature

    
    . The mixture will darken (deep red/brown) due to anion formation.[1]
    
  • Alkylation: Add Methyl Iodide dropwise over 2 hours.

    • Critical Control: Maintain temperature

      
      . Rapid addition leads to thermal runaway and oxidative dimerization byproducts.
      
  • Reaction: Allow to warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% mono-methyl intermediate).

  • Quench: Add water (500 mL) and separate phases.

  • Workup: Wash organic layer with 1M HCl (200 mL) to remove residual base/amine, then brine (200 mL).

  • Isolation: Concentrate toluene under reduced pressure. Recrystallize the residue from Isopropanol/Heptane (1:4) to yield light yellow crystals.

Data Summary:

ParameterValue
Yield 88–92%
Purity (HPLC) >98.5%
Key Impurity Mono-methyl derivative (<0.5%), Dimer (<0.2%)
Volume Efficiency High (Concentrated process)

Route B: Nucleophilic Aromatic Substitution ( )[1]

Principle: This route utilizes the strong activation of the 2-fluoro group by the ortho-nitro moiety. The anion of isobutyronitrile (generated by a strong base) displaces the fluoride ion.[1] This approach is "convergent," assembling the full carbon skeleton in a single step.

Mechanism:

  • Deprotonation of isobutyronitrile by KHMDS or NaH.

  • Attack of the tertiary carbanion on the ipso-carbon of 2-fluoronitrobenzene (Meisenheimer complex formation).

  • Elimination of fluoride to restore aromaticity.

Protocol 2.0: Coupling (Scale: 50 g)

Reagents:

  • 2-Fluoronitrobenzene (1.0 equiv, 50 g)[1]

  • Isobutyronitrile (1.2 equiv, 29.4 g)[1]

  • KHMDS (1.0 M in THF, 1.3 equiv) [Alternative: NaH in DMF][1]

  • THF (Anhydrous, 250 mL)

Step-by-Step Methodology:

  • Anion Generation: In a nitrogen-purged reactor, charge THF and Isobutyronitrile. Cool to -10°C.

  • Base Addition: Add KHMDS solution dropwise over 45 minutes. Stir for 30 minutes at -10°C to ensure complete deprotonation.

  • Coupling: Add a solution of 2-Fluoronitrobenzene in THF (50 mL) slowly over 1 hour.

    • Observation: Exotherm is immediate. Maintain T < 0°C.

  • Completion: Allow to warm to room temperature (25°C) and stir for 6 hours.

  • Quench: Carefully quench with saturated

    
     solution (Caution: Ammonia evolution).
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: The crude oil often requires short-path distillation or silica plug filtration to remove inorganic salts and trace tars.

Data Summary:

ParameterValue
Yield 75–82%
Purity (HPLC) >97% (requires distillation)
Key Impurity Phenolic hydrolysis products (trace)
Atom Economy Superior to Route A (less waste mass)

Comparative Analysis & Decision Matrix

FeatureRoute A (Alkylation)Route B (

)
Cost Low (Commodity reagents)Medium (KHMDS/Fluoride precursors)
Scalability High (Proven PTC kinetics)Medium (Cryogenic conditions preferred)
Safety Moderate (Exothermic, MeI toxicity)High (Avoids energetic benzyl anions)
Purification Crystallization (Easy)Distillation (Energy intensive)

Recommendation:

  • Use Route A for commercial manufacturing (>10 kg) where cost of goods (COGS) is paramount.[1]

  • Use Route B for rapid medicinal chemistry delivery (<100 g) or if 2-nitrophenylacetonitrile is unavailable due to regulatory restrictions (precursor watchlists).[1]

Visualizations

Figure 1: Synthesis Workflow & Safety Logic

G cluster_0 Route A: PTC Alkylation cluster_1 Route B: S_NAr Coupling StartA 2-Nitrophenylacetonitrile StepA1 Phase Transfer: NaOH(aq) + TBAB + Toluene StartA->StepA1 StepA2 Double Methylation: Add MeI (2.5 eq) @ <15°C StepA1->StepA2 Deprotonation ProductA Crude Product (Crystallization) StepA2->ProductA S_N2 Reaction SafetyCheck Safety Check: DSC Exotherm > 100 J/g? StepA2->SafetyCheck StartB1 Isobutyronitrile StepB1 Anion Formation: KHMDS/THF @ -10°C StartB1->StepB1 StartB2 2-Fluoronitrobenzene StepB2 Coupling Reaction: Add Ar-F slowly StartB2->StepB2 Electrophile StepB1->StepB2 Carbanion ProductB Crude Product (Distillation) StepB2->ProductB S_NAr Mechanism StepB2->SafetyCheck

Caption: Comparative workflow of PTC Alkylation vs.


 Coupling with critical safety checkpoints.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV.

    
    -alkylated phenylacetonitriles." Tetrahedron Letters, 10(53), 4659–4662.[1] 
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. [1]

  • Org. Synth. (2004).[1] "General Procedures for Phase Transfer Catalysis." Organic Syntheses, Coll.[3][4][5] Vol. 10, p. 23.

  • Carreck, G. (2018).[1] "Thermal Hazards of Nitro Compounds." Process Safety Progress.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in hydrolysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile

Topic: Overcoming Steric Hindrance in the Hydrolysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in the Hydrolysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals struggling with the conversion of highly congested nitriles into their corresponding carboxylic acids.

When working with 2-Methyl-2-(2-nitrophenyl)propanenitrile , standard basic or acidic hydrolysis protocols typically fail. The combination of a quaternary


-carbon (gem-dimethyl groups) and a bulky ortho-nitro group on the adjacent phenyl ring creates an extreme steric shield around the electrophilic cyano carbon. This guide explains the causality behind these failures and provides field-proven, self-validating methodologies to drive the reaction to completion.
Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is my standard NaOH/Ethanol reflux failing to yield the carboxylic acid? A: The failure is kinetically driven, not thermodynamically. The nitrile carbon is


 hybridized, requiring the incoming hydroxide nucleophile to approach at an angle of ~109° relative to the C-N axis. In your substrate, the gem-dimethyl groups and the ortho-nitro group physically block this trajectory[1][2]. Furthermore, standard solvents like ethanol (b.p. 78 °C) or water (b.p. 100 °C) cannot provide sufficient thermal energy to overcome the massive activation energy (

) barrier required to form the transition state. The reaction either does not initiate or stalls at the primary amide stage[1].

Q2: How can I force the one-step alkaline hydrolysis to completion? A: You must switch to a high-boiling solvent system. By replacing ethanol/water with ethylene glycol (b.p. 197 °C) and using Potassium Hydroxide (KOH), you can safely heat the reaction to 150–170 °C[1][3]. This extreme thermal input provides the necessary energy to overcome the steric barrier. KOH is preferred over NaOH due to its superior solubility in organic polyols.

Q3: My compound is sensitive to 170 °C temperatures. Is there a milder alternative? A: Yes. You can bypass the steric bottleneck of the tetrahedral intermediate entirely using a Two-Step Alpha-Effect / Nitrosation Protocol .

  • Step 1: Convert the nitrile to an amide using basic hydrogen peroxide (

    
    /NaOH). The hydroperoxide anion (
    
    
    
    ) exhibits the "alpha-effect," making it a hyper-reactive nucleophile that is less sterically demanding than hydrated hydroxide.
  • Step 2: Convert the amide to the acid using sodium nitrite (

    
    ) and sulfuric acid. The nitrosonium ion (
    
    
    
    ) attacks the amide nitrogen, forming a diazonium intermediate that rapidly expels
    
    
    gas to yield the acid. This completely avoids nucleophilic attack at the sterically hindered carbonyl carbon.
Part 2: Quantitative Data & Method Comparison

To assist in experimental design, the following table summarizes the expected outcomes of various hydrolysis strategies applied to congested 2-arylpropanenitriles[1][2][3].

Hydrolysis MethodReagents & SolventTemp (°C)TimeTypical YieldKey Advantage / Drawback
Standard Base NaOH, EtOH / H₂O8024 h< 5%Fails due to insufficient thermal energy to overcome

[2].
High-Temp Base KOH, Ethylene Glycol150–17024–48 h60–85%Highly effective single step[3] / Harsh conditions may degrade sensitive moieties.
Two-Step Nitrosation 1. H₂O₂ / NaOH 2. NaNO₂ / H₂SO₄50 (Step 1)80 (Step 2)12 h total70–80%Mild temperatures; bypasses steric clash / Requires multiple workups.
Part 3: Mechanistic & Workflow Visualizations

Mechanism A Sterically Hindered Nitrile B Primary Amide Intermediate A->B OH⁻ Attack (High Ea Barrier) C Carboxylic Acid Target B->C Tetrahedral Intermediate (Severe Steric Clash)

Fig 1: Steric bottlenecks in standard base-catalyzed hydrolysis of congested nitriles.

Workflow S1 1. Dissolve Nitrile in Ethylene Glycol S2 2. Add Excess KOH (5-10 Equivalents) S1->S2 S3 3. Reflux at 150-170 °C (24-48 Hours) S2->S3 S4 4. Cool & Dilute with H₂O S3->S4 S5 5. Wash with Et₂O (Removes Unreacted) S4->S5 S6 6. Acidify Aqueous Layer (HCl to pH 1-2) S5->S6 S7 7. Extract & Purify Propanoic Acid S6->S7

Fig 2: Step-by-step workflow for high-temperature alkaline hydrolysis in ethylene glycol.

Part 4: Detailed Experimental Protocols
Protocol A: High-Temperature Alkaline Hydrolysis (Ethylene Glycol Method)

This is the primary recommended method for multi-gram scale synthesis of 2-Methyl-2-(2-nitrophenyl)propanoic acid[3].

Validation Metric: Monitor the reaction via IR spectroscopy. The sharp nitrile stretch at ~2230 cm⁻¹ will disappear, replaced by a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) upon acidification.

  • Reaction Setup: In a heavy-walled round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 mmol of 2-Methyl-2-(2-nitrophenyl)propanenitrile in 25 mL of anhydrous ethylene glycol.

  • Base Addition: Add 60.0 mmol (approx. 3.3 g) of Potassium Hydroxide (KOH) pellets. Causality Note: A large excess of base is required to drive the equilibrium and compensate for any atmospheric CO₂ absorption during prolonged heating.

  • Thermal Activation: Heat the mixture in an oil bath to 150–170 °C. Maintain vigorous stirring for 24 to 48 hours. The solution will darken significantly.

  • Quench & Dilution: Remove from heat and allow the flask to cool to room temperature. Dilute the viscous mixture with 75 mL of distilled water.

  • Removal of Unreacted Starting Material (Critical Step): Wash the aqueous alkaline layer with Diethyl Ether (

    
    ) (3 × 30 mL). Causality Note: This step is self-validating. Any unreacted nitrile or neutral amide intermediate partitions into the ether, ensuring the final acid product is not contaminated.
    
  • Acidification: Cool the aqueous layer in an ice bath (0 °C). Slowly add concentrated HCl dropwise until the solution reaches pH 1–2. The target carboxylic acid will precipitate as a solid or form a cloudy suspension.

  • Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield 2-Methyl-2-(2-nitrophenyl)propanoic acid.
    
Protocol B: Mild Two-Step Nitrosation (Bouveault's Method Alternative)

Use this method if the ortho-nitro group shows signs of degradation (e.g., reduction or nucleophilic aromatic substitution) at 170 °C.

  • Amide Formation: Dissolve the nitrile (10 mmol) in ethanol (20 mL). Add 20% aqueous NaOH (5 mL) followed by the dropwise addition of 30%

    
     (15 mL) at 0 °C. Warm to 50 °C for 6 hours. Quench with saturated sodium thiosulfate, extract with EtOAc, and concentrate to isolate the primary amide.
    
  • Nitrosation to Acid: Dissolve the crude amide in a mixture of glacial acetic acid (10 mL) and concentrated

    
     (5 mL). Cool to 0 °C. Slowly add an aqueous solution of Sodium Nitrite (
    
    
    
    , 20 mmol in 5 mL
    
    
    ) dropwise.
  • Gas Evolution: Warm the reaction to 80 °C for 2 hours. Causality Note: The vigorous evolution of nitrogen gas (

    
    ) is a self-validating visual confirmation that the diazonium intermediate is decomposing into the desired carboxylic acid.
    
  • Workup: Pour over crushed ice, extract with EtOAc, wash with water and brine, dry, and concentrate.

References
  • Jain, N. F., & Masse, C. E. "Synthesis from Carboxylic Acid Derivatives." Science of Synthesis, Thieme. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereocenters." URL:[Link]

  • Lehigh University Preserve. "Some Condensation Reactions of Arylalkylnitriles." URL:[Link]

Sources

Optimization

Optimizing reaction temperature for gem-dimethyl alkylation of phenylacetonitriles

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Gem-Dimethyl Alkylation of Phenylacetonitriles Executive Summary Achieving...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Reaction Temperature for Gem-Dimethyl Alkylation of Phenylacetonitriles

Executive Summary

Achieving complete gem-dimethylation of phenylacetonitriles requires a precise thermal strategy to balance the kinetic facility of the first alkylation against the steric impedance of the second. This guide addresses the common "mono-methyl stall" and safety hazards associated with exothermic runaways, providing a validated protocol for high-purity synthesis.

Part 1: The Thermodynamic & Kinetic Landscape

Q: Why does the reaction often stall at the mono-methylated intermediate? A: This is a classic case of steric versus electronic competition.

  • First Methylation: The benzylic protons of phenylacetonitrile (pKa ~21.9 in DMSO) are readily deprotonated. The resulting planar enolate undergoes rapid

    
     attack on methyl iodide (MeI). This step is highly exothermic and kinetically favored.
    
  • Second Methylation: The introduction of the first methyl group creates steric bulk and slightly destabilizes the subsequent carbanion (though the inductive effect is minor, the steric hindrance to the approach of the second electrophile is significant).

  • Thermal Implication: A constant low temperature (e.g., 0°C) is often sufficient for mono-alkylation but provides insufficient activation energy (

    
    ) to drive the sterically hindered second alkylation to completion. You must employ a thermal ramp  strategy.
    

Q: Can I just run the whole reaction at reflux to ensure completion? A: No. Doing so invites two critical failure modes:

  • Exothermic Runaway: The initial deprotonation and first methylation are rapid. At reflux, this heat release can exceed condenser capacity, leading to solvent boil-over or explosion.

  • Side Reactions: High initial temperatures favor the Thorpe-Ziegler condensation (self-dimerization of the nitrile), which competes with alkylation.

Part 2: Critical Safety Protocol (The NaH/DMF Hazard)

Q: We typically use NaH in DMF for alkylations. Is this safe for scale-up? A: STOP immediately. While DMF promotes rapid reaction rates due to its high dielectric constant, it is fundamentally unsafe with Sodium Hydride (NaH) at elevated temperatures.

  • The Hazard: NaH can induce the decomposition of DMF, a reaction that becomes self-accelerating (runaway) above 40°C , potentially leading to catastrophic vessel failure.

  • The Solution: Switch to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents are stable with NaH at reflux temperatures (66°C and 80°C, respectively), allowing you to safely drive the second alkylation.

Part 3: Optimized Experimental Protocol

Methodology: Stepwise Thermal Ramp in THF. Substrate: Phenylacetonitrile (


 equiv).
Reagents:  NaH (60% dispersion, 

equiv), MeI (

equiv). Solvent: Anhydrous THF (

volumes).
PhaseTemperatureActionMechanistic Goal
1. Deprotonation 0°C Add NaH to THF, then add Substrate dropwise.Control

evolution; prevent dimerization.
2. First Alkylation 0°C to 10°C Add MeI dropwise over 1 hour.Manage

exotherm; favor mono-alkylation.
3. Second Alkylation Reflux (66°C) Heat and hold for 4–16 hours.Overcome steric barrier for gem-dimethylation.
4. Quench 0°C Cool and add IPA/Water slowly.Safely neutralize excess NaH.[1]

Part 4: Troubleshooting Guide

Issue 1: Incomplete Conversion (Mixture of Mono- and Di-methyl)

  • Diagnostic: LCMS shows M+14 peak (Mono) alongside M+28 (Di).

  • Root Cause: Insufficient energy to overcome the steric barrier of the second addition.

  • Fix:

    • Ensure the reaction is heated to a vigorous reflux (internal temp >60°C) for at least 6 hours after MeI addition.

    • Add a "kicker" charge of NaH (

      
       equiv) and MeI (
      
      
      
      equiv) if stalled after 12 hours.

Issue 2: Formation of Dimer (Thorpe-Ziegler Product)

  • Diagnostic: Appearance of a higher molecular weight impurity (dimer).

  • Root Cause: Localized high concentration of enolate without electrophile present.

  • Fix:

    • Inverse Addition: Pre-mix the substrate and MeI, then add this mixture slowly to the NaH suspension. This ensures that as soon as an anion forms, it is immediately quenched by the alkylating agent.

    • Dilution: Increase solvent volume to 15-20 volumes to reduce intermolecular collision frequency.

Issue 3: Hydrolysis to Amide/Acid

  • Diagnostic: Appearance of -CONH2 or -COOH peaks; loss of nitrile stretch in IR.

  • Root Cause: Moisture ingress or wet reagents. NaH produces NaOH upon reaction with water, which rapidly hydrolyzes nitriles at reflux.

  • Fix: Use anhydrous THF (<50 ppm water) and dry NaH (wash oil with pentane if strictly necessary, though dispersion is safer). Maintain a positive nitrogen pressure.

Part 5: Visualizing the Pathway

The following diagram illustrates the kinetic competition and the necessity of the thermal ramp.

ReactionPathway Start Phenylacetonitrile (BnCN) Enolate1 Enolate Anion 1 (Fast Formation) Start->Enolate1 NaH, THF 0°C Mono Mono-Methyl Intermediate Enolate1->Mono MeI, 0°C (Fast Exotherm) Side_Dimer Thorpe-Ziegler Dimer Enolate1->Side_Dimer Low [MeI] High Conc. Enolate2 Enolate Anion 2 (Sterically Hindered) Mono->Enolate2 NaH Equilibrium Product Gem-Dimethyl Product Enolate2->Product MeI, Reflux (Rate Limiting Step) Side_Hydrolysis Amide/Acid (Hydrolysis) Product->Side_Hydrolysis Wet Solvent + Reflux

Caption: Reaction coordinate flow showing the critical thermal transition required to drive the sterically hindered second alkylation while avoiding early-stage dimerization.

References

  • Organic Syntheses, Coll.[2] Vol. 9, p. 559 (1998); Vol. 74, p. 224 (1997). Synthesis of α,α-Dialkylnitriles. [Link]

  • Yang, Q. et al. Thermal Stability of NaH in DMF: Hazard Assessment. Organic Process Research & Development 2019, 23, 10, 2210–2217. [Link]

  • Makosza, M. et al. Phase Transfer Catalysis for Alkylation of Nitriles. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Solvents to minimize polymerization in 2-nitrophenyl nitrile synthesis

A Guide to Minimizing Polymerization and Maximizing Yield Welcome to the Technical Support Center for the synthesis of 2-nitrophenyl nitrile. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Polymerization and Maximizing Yield

Welcome to the Technical Support Center for the synthesis of 2-nitrophenyl nitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience to help you navigate the challenges of this reaction, particularly the prevalent issue of polymerization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2-nitrophenyl nitrile, a common process involving the Sandmeyer reaction of 2-nitroaniline.

Question 1: My reaction mixture is turning into a dark, viscous, or solid "tar." What is happening and how can I prevent it?

Answer:

The formation of a dark, insoluble "tar" is a classic sign of polymerization during the Sandmeyer reaction. This occurs due to the generation of highly reactive aryl radicals as key intermediates.[1][2] In the synthesis of 2-nitrophenyl nitrile from 2-nitroaniline, the 2-nitrophenyl radical is formed.[3] Instead of exclusively reacting with the cyanide nucleophile, this radical can initiate a chain reaction, leading to the formation of high-molecular-weight byproducts.[4]

Causality: The Sandmeyer reaction is initiated by a single electron transfer from a copper(I) catalyst to the diazonium salt, which then decomposes to form an aryl radical and nitrogen gas.[1][2] This 2-nitrophenyl radical is highly reactive and can engage in several undesired side reactions:

  • Attack on another aromatic ring: The radical can attack the aromatic ring of another molecule (starting material, product, or intermediate), leading to the formation of biphenyl-type structures and initiating polymerization.

  • Reaction with the nitrile group: While less common, radical addition to the nitrile group can also occur, leading to complex polymeric structures.

  • Reaction with solvent: Certain solvents can be susceptible to radical attack, leading to solvent incorporation into the polymer and other side products.

Solutions to Minimize Tar Formation:

  • Solvent Selection: The choice of solvent is critical in controlling the reaction pathway. Polar aprotic solvents are generally preferred.[5]

    • Recommended Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices. These solvents effectively dissolve the diazonium salt and the copper cyanide, facilitating the desired reaction.[6][7] Their aprotic nature prevents them from participating in hydrogen bonding with the cyanide nucleophile, thus enhancing its reactivity towards the aryl radical and promoting the desired cyanation reaction over polymerization.[6][7]

    • Solvents to Avoid: Protic solvents like water and alcohols (e.g., methanol, ethanol) can decrease the nucleophilicity of the cyanide ion through hydrogen bonding and may also react with the diazonium salt, leading to the formation of phenolic byproducts which can further contribute to tar formation.[8]

  • Temperature Control: The Sandmeyer reaction is typically carried out at low temperatures (0-5 °C) to control the rate of decomposition of the diazonium salt and minimize side reactions.[9] Maintaining a low and stable temperature is crucial to suppress the rate of polymerization.

  • Use of Radical Scavengers: The addition of a radical scavenger can effectively "trap" the aryl radicals before they can initiate polymerization.

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl): This stable free radical is an efficient scavenger of aryl radicals.[10][11] Adding a catalytic amount of TEMPO can significantly reduce the formation of polymeric byproducts.[10][11]

Question 2: My yield of 2-nitrophenyl nitrile is low, even without significant tar formation. What are the other potential byproducts and how can my choice of solvent affect their formation?

Answer:

Low yields can be attributed to several side reactions that compete with the desired cyanation. The solvent plays a crucial role in influencing the distribution of these byproducts.

Common Byproducts and the Influence of Solvents:

  • Phenol Formation (Hydroxylation): If water is present in the reaction mixture, the aryl radical can be trapped by a hydroxyl radical or the diazonium salt can directly react with water to form 2-nitrophenol.[1][8] This is more prevalent in protic solvents. Using anhydrous polar aprotic solvents minimizes this side reaction.

  • Biaryl Formation: The coupling of two 2-nitrophenyl radicals can lead to the formation of 2,2'-dinitrobiphenyl. This is a common byproduct in radical reactions and its formation is favored at higher concentrations of the aryl radical.[1] Efficient stirring and slow addition of the diazonium salt solution to the copper cyanide solution can help to maintain a low concentration of the radical intermediate and reduce the likelihood of this side reaction.

  • Reduction Products: In some cases, the diazonium group can be replaced by a hydrogen atom, leading to the formation of nitrobenzene. This is more likely to occur if a reducing agent is present or if the solvent can act as a hydrogen donor.

Solvent Effects on Byproduct Formation:

Solvent TypeEffect on Nucleophilicity of CN-Potential for Phenol FormationLikelihood of PolymerizationRecommended Use
Polar Aprotic (e.g., MeCN, DMF, DMSO) High (no H-bonding)[6][7]Low (if anhydrous)LowerHighly Recommended
Polar Protic (e.g., Water, Alcohols) Low (H-bonding)[6][7]High[1][8]HigherNot Recommended
Non-Polar (e.g., Toluene, Hexane) Low (poor solubility of salts)LowVariableNot Recommended

Question 3: I am observing the formation of colored impurities in my final product. What could be the cause and how can I purify my product?

Answer:

Colored impurities are often a result of minor side products, including residual polymeric material and azo compounds formed from the reaction of the diazonium salt with other aromatic species.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating 2-nitrophenyl nitrile from polymeric byproducts and other impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent (e.g., isopropanol) can be an effective purification method.[12]

  • Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help to remove colored impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for the synthesis of 2-nitrophenyl nitrile via the Sandmeyer reaction?

A1: The ideal solvent should:

  • Be a polar aprotic solvent to ensure good solubility of the diazonium salt and the copper cyanide, and to maximize the nucleophilicity of the cyanide ion.[5][6][7]

  • Be anhydrous to minimize the formation of 2-nitrophenol as a byproduct.

  • Be inert to the highly reactive aryl radical intermediates.

  • Have a suitable boiling point for the reaction and subsequent work-up.

Q2: Can I use a co-solvent system?

A2: While a single polar aprotic solvent is often sufficient, a co-solvent system can sometimes be employed. For example, using a mixture of acetonitrile and water has been reported in some Sandmeyer cyanations.[3] However, the presence of water increases the risk of phenol formation. If a co-solvent is necessary for solubility reasons, the proportion of the protic solvent should be minimized.

Q3: Are there any alternatives to copper cyanide?

A3: While copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, other cyanide sources can be used, sometimes in copper-free systems, although this is less common for this specific transformation.[13] However, for the standard and reliable synthesis of 2-nitrophenyl nitrile, copper(I) cyanide remains the reagent of choice due to its ability to catalyze the formation of the key aryl radical intermediate.[1][2]

Experimental Protocols

Detailed Step-by-Step Methodology for the Synthesis of 2-Nitrophenyl Nitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Part 1: Diazotization of 2-Nitroaniline

  • In a flask equipped with a stirrer and a thermometer, dissolve 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

Part 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by pouring it into a mixture of ice and aqueous ammonia to decompose any unreacted diazonium salt and to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-nitrophenyl nitrile.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Polymerization

start Observation: Dark, tarry reaction mixture cause Likely Cause: Polymerization initiated by 2-nitrophenyl radical start->cause solution_title Troubleshooting Strategy solvent Optimize Solvent: - Use polar aprotic (MeCN, DMF) - Ensure anhydrous conditions solution_title->solvent temp Control Temperature: - Maintain 0-5°C during  diazotization & addition solution_title->temp scavenger Add Radical Scavenger: - Introduce catalytic TEMPO solution_title->scavenger outcome Result: Minimized polymerization, higher yield & purity solvent->outcome temp->outcome scavenger->outcome

Caption: Troubleshooting flowchart for polymerization.

Proposed Mechanism of Polymerization Inhibition by Solvents

cluster_protic Protic Solvent (e.g., H₂O, ROH) cluster_aprotic Aprotic Polar Solvent (e.g., MeCN, DMF) p_radical 2-Nitrophenyl Radical (Ar•) p_polymer Polymerization (Tar Formation) p_radical->p_polymer Initiation p_phenol 2-Nitrophenol (Byproduct) p_radical->p_phenol Side Reaction p_cn Cyanide Ion (CN⁻) (solvated, less reactive) p_cn->p_radical Slow Reaction a_radical 2-Nitrophenyl Radical (Ar•) a_product 2-Nitrophenyl Nitrile (Desired Product) a_radical->a_product a_polymer Minimized Polymerization a_radical->a_polymer Suppressed a_cn Cyanide Ion (CN⁻) (unsolvated, highly reactive) a_cn->a_radical Fast Reaction

Caption: Solvent effect on reaction pathways.

References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 2-Methyl-2-(2-nitrophenyl)propanenitrile

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating sterically hindered ortho-substituted nitroaromatics presents unique chromatographic and physical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating sterically hindered ortho-substituted nitroaromatics presents unique chromatographic and physical challenges. This guide provides field-proven, self-validating methodologies to purify 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6)[1][2] from its regioisomers and synthetic byproducts.

Section 1: Synthesis & Impurity Profiling (The "Why")

Q1: What are the primary impurities encountered during the synthesis of this compound, and why do they form?

The impurity profile of your crude mixture is entirely dictated by your synthetic route.

  • Vicarious Nucleophilic Substitution (VNS): If you synthesize the target by reacting nitrobenzene with isobutyronitrile under basic oxidative conditions, the reaction proceeds via a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -adduct[3]. Because the para position is highly electrophilic and lacks the steric bulk of the adjacent nitro group, the para-isomer (2-methyl-2-(4-nitrophenyl)propanenitrile, CAS 71825-51-9)[4] forms as the major byproduct ().
    
  • Direct Alkylation: If you synthesize the target via the phase-transfer catalyzed alkylation of 2-nitrophenylacetonitrile with methyl iodide, the major impurities are the mono-methylated intermediate and unreacted starting material due to incomplete conversion ().

ReactionPathways SM1 Nitrobenzene + Isobutyronitrile VNS Vicarious Nucleophilic Substitution (VNS) SM1->VNS SM2 2-Nitrophenyl- acetonitrile Alk Alkylation (MeI, Base) SM2->Alk Ortho 2-Methyl-2-(2-nitrophenyl) propanenitrile (Target) VNS->Ortho Minor Para 4-nitro Isomer (Major Byproduct) VNS->Para Major Alk->Ortho Major Mono Mono-methylated (Minor Byproduct) Alk->Mono Incomplete Rxn

Fig 1. Synthetic pathways and resulting isomer/byproduct distributions.

Table 1: Physicochemical & Chromatographic Properties of Isomers and Byproducts

CompoundMolecular WeightPhysical State / MPExpected

(90:10 Hex:EtOAc)
Dipole / Steric Profile Causality
2-Methyl-2-(2-nitrophenyl)propanenitrile (ortho)190.20 g/mol Liquid / Low MP~0.45Sterically shielded nitro group; prevents strong silanol binding.
2-Methyl-2-(4-nitrophenyl)propanenitrile (para)190.20 g/mol Solid (80-81.5 °C)~0.30Exposed nitro group; high symmetry and strong dipole moment.
2-(2-Nitrophenyl)propanenitrile (Mono-methyl)176.17 g/mol Liquid~0.25Acidic

-proton allows for strong H-bonding with silica.
2-Nitrophenylacetonitrile (Starting Material)162.15 g/mol Solid (82-85 °C)~0.15Two highly acidic

-protons; strongest stationary phase interaction.
Section 2: Chromatographic Separation (The "How")

Q2: How can I effectively separate the ortho-isomer from the para-isomer and mono-methylated byproducts using flash chromatography?

The separation relies on the concept of steric shielding . In normal-phase chromatography, retention is driven by dipole-dipole interactions and hydrogen bonding with the stationary phase. In the ortho-isomer, the bulky


-dimethylacetonitrile group physically blocks the nitro oxygens from effectively interacting with the silica gel. The para-isomer has its nitro group fully exposed, resulting in a significantly lower 

value.

Protocol 1: Self-Validating Flash Chromatography

  • Stationary Phase Preparation: Slurry pack a column with 230-400 mesh silica gel using hexanes.

    • Causality: Slurry packing prevents air channeling, ensuring uniform theoretical plates which are critical for separating closely eluting aromatic isomers.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and add 2 mass equivalents of Celite. Evaporate to dryness to create a free-flowing powder.

    • Causality: Dry loading prevents the strong solvent (DCM) from dragging the compounds down the column prematurely, maintaining a tight initial band.

  • Elution Profile: Begin isocratic elution with 95:5 Hexanes:Ethyl Acetate. Monitor the eluent via UV detection (254 nm). The ortho-isomer will elute first.

  • Step Gradient: Once the ortho-isomer peak returns to baseline, increase the polarity to 85:15 Hexanes:Ethyl Acetate to flush the para-isomer and any mono-methylated byproducts.

  • Self-Validation Check (2D-TLC): Spot a fraction containing the product on a TLC plate. Run in 90:10 Hex:EtOAc. Dry the plate, rotate 90°, and run again.

    • Validation: A single spot exactly on the diagonal confirms the compound is stable on silica and not degrading into artifacts during elution ().

Section 3: Crystallization & Advanced Purification

Q3: Can I use recrystallization to scale up the purification of the ortho-isomer without relying on chromatography?

Yes, but through a process of exclusion rather than direct crystallization of the target. The para-isomer is highly symmetrical and crystalline, with a sharp melting point of 80-81.5 °C[4][5]. The ortho-isomer is often an oil or low-melting solid at room temperature because the steric clash between the nitro and bulky nitrile groups prevents efficient crystal lattice packing.

PurificationMatrix Crude Crude Mixture (o- and p-isomers) Cryst Cold Crystallization (Hexane/EtOH) Crude->Cryst Scale > 5g Flash Flash Chromatography (95:5 Hex:EtOAc) Crude->Flash Scale < 5g Solid Solid Precipitate (Pure p-isomer) Cryst->Solid Filter Liquid Mother Liquor (Ortho-enriched) Cryst->Liquid Filtrate Liquid->Flash Load Pure Pure Ortho-isomer (Target) Flash->Pure High Rf Fraction

Fig 2. Scalable purification workflow for isolating the ortho-isomer.

Protocol 2: Selective Crystallization of the Para-Isomer

  • Solvent Selection: Dissolve the crude mixture in minimal boiling ethanol (approx. 3 mL/g of crude).

  • Controlled Cooling: Allow the solution to cool to room temperature slowly over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

    • Causality: Slow cooling promotes the formation of a stable, highly ordered crystal lattice for the symmetrical para-isomer, actively excluding the sterically hindered ortho-isomer into the mother liquor.

  • Filtration: Vacuum filter the crystals and wash with 1 volume of ice-cold hexanes.

  • Self-Validation Check (Mass Balance & MP): Weigh the dried crystals and record the melting point.

    • Validation: A sharp melting point of 80-81.5 °C confirms the successful isolation and removal of the para-isomer[5]. Evaporate the mother liquor; the resulting oil is highly enriched in the target ortho-isomer, ready for a highly simplified flash chromatography run.

Section 4: Analytical Validation & Troubleshooting

Q4: My HPLC chromatogram shows peak tailing and poor resolution between the ortho and para isomers. How do I optimize the mobile phase?

Causality: Nitroaromatics are highly polarizable and can undergo secondary interactions with residual, unendcapped silanols on C18 stationary phases. Furthermore, if any mono-methylated byproduct is present, its acidic


-proton can cause severe peak tailing in unbuffered solvents.

Troubleshooting Steps:

  • Switch the Modifier: Change from Methanol to Acetonitrile. Acetonitrile is aprotic and has a higher dipole moment, which disrupts the

    
     stacking interactions between the nitroaromatics and the stationary phase.
    
  • Buffer the System: Add 0.1% Formic Acid or 10 mM Ammonium Acetate to the aqueous phase.

    • Self-Validation Check: Inject a pure sample of 2-nitrophenylacetonitrile (starting material). If the peak tailing factor drops below 1.2, the buffer has successfully masked the residual silanols, and you can proceed to analyze your isomer mixture with high confidence.

References
  • Title: Vicarious nucleophilic substitution of hydrogen Source: Accounts of Chemical Research URL: [Link]

  • Title: Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry URL: [Link]

  • Title: 2-Methyl-2-(4-nitrophenyl)propanenitrile (CID 823615) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Troubleshooting

Removing unreacted 2-fluoronitrobenzene from reaction mixtures

Technical Support Center: Purification Strategies for 2-Fluoronitrobenzene ( ) Workflows Topic: Removing Unreacted 2-Fluoronitrobenzene (2-FNB) Code: PUR-FNB-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Proce...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 2-Fluoronitrobenzene ( ) Workflows

Topic: Removing Unreacted 2-Fluoronitrobenzene (2-FNB) Code: PUR-FNB-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Laboratory Managers

Introduction: The "Sticky" Electrophile Problem

2-Fluoronitrobenzene (2-FNB) is a workhorse electrophile in nucleophilic aromatic substitution (


). However, its physical properties create a specific purification bottleneck:
  • High Boiling Point: ~215°C (atmospheric), making rotary evaporation ineffective.

  • Similar Polarity: In many

    
     reactions (especially with lipophilic amines), the product and the unreacted 2-FNB co-elute on silica gel.
    
  • Toxicity: It is a potent skin irritant and toxic via absorption, requiring complete removal before biological testing.

This guide details three targeted strategies to remove excess 2-FNB: Chemical Scavenging (Solid-Phase) , The "Tag & Wash" Method (Solution-Phase) , and Physical Separation .

Module 1: The "Smart" Scavenging Protocol (Solid-Phase)

Best for: High-throughput synthesis (HTS), small-scale reactions (<1g), and valuable late-stage intermediates.

The Concept: Instead of trying to separate 2-FNB based on polarity (chromatography), we exploit its chemical reactivity. We add a polymer-supported nucleophile (resin) that reacts with the excess 2-FNB. The impurity becomes tethered to the solid bead, which is then removed by simple filtration.

Recommended Reagent:

  • PS-Thiophenol (Polystyrene-supported thiophenol) or PS-Trisamine .

  • Why? Thiophenols are "soft" nucleophiles that react rapidly with 2-FNB under mild basic conditions, often faster than amine scavengers.

Protocol: Resin Scavenging
  • Calculate Excess: Estimate the mmols of unreacted 2-FNB (usually 0.2–0.5 equivalents if used in excess).

  • Add Resin: Add 3–4 equivalents (relative to the excess 2-FNB) of PS-Thiophenol resin to the crude reaction mixture.

  • Add Base: Ensure the reaction is slightly basic (add catalytic DIPEA or

    
     if the main reaction wasn't basic).
    
  • Agitate: Shake or stir gently at 40–50°C for 2–4 hours. Do not use magnetic stir bars with resins as they grind the beads.

  • Filter: Pass the mixture through a fritted cartridge or filter paper.

  • Rinse: Wash the resin with THF or DCM to recover any entrained product.

  • Result: The filtrate contains your product; the 2-FNB is trapped on the resin.

ScavengingWorkflow Start Crude Mixture (Product + Excess 2-FNB) AddResin Add PS-Thiophenol (+ cat. Base) Start->AddResin Incubate Agitate 4h @ 45°C AddResin->Incubate Filter Filtration Incubate->Filter Waste Solid Waste (Resin-bound 2-FNB) Filter->Waste Trapped Final Pure Filtrate (Product) Filter->Final Eluted

Figure 1: Workflow for solid-phase scavenging of electrophilic impurities.

Module 2: The "Tag & Wash" Method (Solution-Phase)

Best for: Scale-up (>5g), cost-sensitive projects, and robust products.

The Concept: If resins are too expensive, use a "sacrificial amine" to derivatize the 2-FNB into a molecule with drastically different solubility properties (e.g., highly basic or highly acidic), allowing removal via aqueous extraction.

Recommended Reagent:

  • 
    -Dimethyl-1,3-propanediamine (DMAPA) .
    
  • Mechanism:[1][2] The primary amine reacts with 2-FNB (

    
    ) to form an adduct with a tertiary amine tail. This tail becomes protonated in acid, moving the impurity into the aqueous layer.[3]
    

Critical Constraint: Your desired product must NOT be protonated/extracted at the pH used for the wash (approx pH 3-4). If your product is a basic amine, skip to Module 3.

Protocol: Sacrificial Amine Wash
  • Quench: At reaction completion, add 2.0 equivalents of DMAPA (relative to excess 2-FNB).

  • Heat: Stir at 50–60°C for 1 hour. (Monitor by TLC: the 2-FNB spot should disappear, replaced by a baseline spot).

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: Water (removes excess DMAPA).

    • Wash 2: 1M HCl or 10% Citric Acid (Critical Step).

      • Chemistry: The 2-FNB-DMAPA adduct is protonated and pulled into the aqueous phase.

    • Wash 3: Brine.[3][4]

  • Dry & Concentrate: The organic layer contains your product.

ComponentState in Organic LayerState in 1M HCl WashFate
Product Neutral/LipophilicNeutral/LipophilicRetained in Organic
2-FNB LipophilicReacted with DMAPAConsumed
2-FNB-DMAPA Adduct Basic (Amine)Cationic (Water Soluble) Removed to Aqueous
Module 3: Distillation & Physical Separation

Best for: Large scale (>100g) or when chemical methods fail.

The Concept: Since 2-FNB has a high boiling point (215°C), standard rotovaps fail. However, it forms azeotropes and can be removed via vacuum distillation if the product is non-volatile.

FAQ: Can I just rotovap it off?

No. At standard vacuum (10-20 mbar), 2-FNB requires temperatures >100°C to move significantly, which often decomposes drug-like molecules.

Protocol: Vacuum Kugelrohr / Azeotrope
  • High Vacuum: Use a manifold or Kugelrohr apparatus capable of <1 mmHg (Torr).

  • Temperature: Set oven to 60–80°C.

  • Azeotrope Trick: If using a rotovap, add Toluene or Water (steam distillation effect). 2-FNB steam distills reasonably well.

    • Procedure: Add water to the crude oil. Heat to 100°C. The 2-FNB/Water vapor will carry over. Extract the residual water/product mixture to recover product.

Troubleshooting & FAQs

Q: I used the DMAPA wash (Module 2), but my product yield dropped drastically. A: Your product likely has a basic center (pyridine, secondary amine) that protonated and washed out with the acid.

  • Fix: Use Module 1 (Resins) or modify Module 2 to use a Glycine + Base wash. React 2-FNB with Glycine (amino acid) in basic conditions. The byproduct is a carboxylic acid. Wash with Basic Water (pH 10) . The impurity goes to water; your basic product stays in organic.

Q: Can I use Silica Chromatography? A: Yes, but it is difficult. 2-FNB is slightly polar (nitro group).

  • Tip: Use Toluene as a co-solvent in your mobile phase. Toluene interacts with the nitro-aromatic system (

    
    -
    
    
    
    stacking), often shifting the Rf of 2-FNB differently than standard Hexane/EtOAc systems.

Q: Is 2-FNB visible under UV? A: Yes, strongly. It absorbs around 254nm. However, it often streaks. If you see a yellow tint in your oil, 2-FNB (or its phenol hydrolysis product) is likely present.

References
  • Sigma-Aldrich. 2-Fluoronitrobenzene Product Properties and Safety Data.Link

  • Biotage. Strategies for Work-up and Purification using Isolute Scavengers.Link

  • Organic Syntheses. Nucleophilic Aromatic Substitution: Preparation of 2-Fluoronitrobenzene Derivatives. Org.[3][5][6][7] Synth. 2005, 82, 87. Link

  • Marsh, A., et al. High-throughput solid-phase scavenging of electrophiles.Tetrahedron Letters, 1997. Link

Sources

Optimization

Technical Support Center: Catalyst Selection for Hindered Nitrile Hydration to Amides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for nitrile hydration. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nitrile hydration. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of converting sterically hindered nitriles into their corresponding primary amides. The hydration of a nitrile is an atom-economical and highly valuable transformation, yet it presents significant challenges, especially when the cyano group is flanked by bulky substituents.[1][2] This resource provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these challenges and achieve high-yield, selective conversions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the hydration of sterically hindered nitriles.

Q1: Why is my sterically hindered nitrile failing to hydrate under standard strong acid or base conditions?

Answer: Standard acid or base-catalyzed hydrolysis is often ineffective for hindered nitriles due to a combination of electronic and steric factors. The carbon atom of the nitrile group is the electrophilic site for nucleophilic attack by water or a hydroxide ion.[3]

  • Steric Hindrance: Bulky groups adjacent to the nitrile physically block the approach of the nucleophile (water/hydroxide), dramatically slowing down the reaction rate.[4][5]

  • Over-hydrolysis: To overcome this steric barrier, harsh conditions (high temperatures, strong acid/base concentrations) are typically required.[6] However, these same conditions often lead to the rapid hydrolysis of the desired amide product into the corresponding carboxylic acid, resulting in low yields of the target amide.[7] The amide intermediate can be more susceptible to hydrolysis than the starting nitrile under these conditions.[6]

Therefore, a successful strategy for hydrating hindered nitriles relies on specialized catalytic systems that can operate under milder, neutral conditions to favor the formation and preservation of the amide.

Q2: I'm observing over-hydrolysis to the carboxylic acid. How can I improve selectivity for the amide?

Answer: Achieving selectivity is the primary challenge in nitrile hydration. To prevent the formation of the carboxylic acid byproduct, you must move away from harsh hydrolytic conditions and employ a catalyst designed for this specific transformation.

Key Strategies for Selectivity:

  • Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are highly effective. They operate under neutral or near-neutral pH and often at lower temperatures, which disfavors the subsequent hydrolysis of the amide.[2][8] Ruthenium, Platinum, and Nickel complexes have shown excellent selectivity.[2][9]

  • Enzymatic Catalysis: Nitrile hydratase (NHase) enzymes offer unparalleled selectivity.[10][11] These biocatalysts operate in aqueous media under very mild conditions (near-neutral pH, often room temperature) and exclusively produce the amide.[12][13] However, their substrate scope can be limited, and they may not be suitable for all hindered nitriles.[10]

  • Controlled Conditions: When using traditional methods is unavoidable, using milder reagents like alkaline hydrogen peroxide can sometimes favor amide formation.[4][7] Another approach involves using an indirect acid-catalyzed hydration with a TFA-H₂SO₄ mixture, where TFA acts as the initial nucleophile.[6][14]

Q3: What are the main classes of catalysts for hindered nitrile hydration, and how do I choose between them?

Answer: Catalysts for this transformation fall into three main categories: homogeneous metal complexes, heterogeneous catalysts, and biocatalysts. The choice depends on your substrate's specific properties, functional group tolerance, and process requirements (e.g., scalability, catalyst removal).

Catalyst ClassExamplesProsConsBest For...
Homogeneous Platinum-SPO complexes (Ghaffar-Parkins catalyst), Ruthenium-Pincer complexes, Rhodium and Nickel complexes.[2][8][15]High activity and selectivity, mild reaction conditions, good functional group tolerance.[8][15]Can be expensive (precious metals), catalyst removal from the product can be challenging.Complex molecules with sensitive functional groups, substrates requiring high catalyst activity.[8][9]
Heterogeneous Manganese dioxide (MnO₂), Ruthenium hydroxide on alumina.[16][17]Easy to separate from the reaction mixture (filtration), recyclable, suitable for flow chemistry.[17]May have lower activity than homogeneous counterparts, potential for metal leaching.Scalable industrial processes, simpler substrates where ease of workup is a priority.
Biocatalysts Nitrile Hydratase (NHase) enzymes (Fe-type or Co-type).[11][12]Extremely high selectivity (no over-hydrolysis), environmentally friendly (aqueous, mild conditions), can be enantioselective.[11][18]Limited substrate scope (especially for very bulky groups), sensitive to temperature and pH, higher cost.[10]Chiral syntheses (e.g., kinetic resolution), processes where green chemistry is paramount.[18]

Use the decision workflow below to guide your selection process.

Q4: My reaction has stalled, or the catalyst seems to be deactivated. What are common causes of catalyst poisoning?

Answer: Catalyst deactivation is a critical issue, particularly with sensitive transition metal complexes.

Common Causes and Solutions:

  • Substrate Impurities: Substrates containing functional groups like thiols, unprotected amines, or other strong Lewis bases can irreversibly bind to the metal center, poisoning the catalyst.

    • Solution: Ensure high purity of the starting nitrile. Pre-treat the substrate by passing it through a plug of silica or alumina if necessary.

  • Product Inhibition: In some systems, the amide product can coordinate more strongly to the catalyst than the starting nitrile, leading to product inhibition and a stalled reaction.[19][20]

    • Solution: Optimize catalyst loading and reaction concentration. Sometimes, running the reaction at a slightly higher temperature can favor product dissociation.

  • Competing Ligands: Protic groups on the substrate (e.g., -OH, -NH) can sometimes interfere with the catalytic cycle.[21]

    • Solution: Protect sensitive functional groups before the hydration step. Alternatively, select a catalyst known to be tolerant of these groups, such as the Ghaffar-Parkins catalyst.[8]

  • Air/Moisture Sensitivity: Many homogeneous catalysts, particularly those in a lower oxidation state, can be sensitive to air. The Ghaffar-Parkins catalyst, for instance, should be stored in an inert atmosphere to ensure longevity.[8]

    • Solution: Handle sensitive catalysts under an inert atmosphere (e.g., in a glovebox) and use properly dried solvents.

Catalyst Selection Workflow

This diagram provides a logical workflow for selecting an appropriate catalytic system based on the properties of your hindered nitrile substrate.

CatalystSelection sub Assess Nitrile Substrate steric Is the nitrile sterically hindered? sub->steric sensitive Are there acid/base sensitive groups? steric->sensitive Yes acid_base Standard Acid/Base Hydrolysis steric->acid_base No chiral Is enantioselectivity required? sensitive->chiral No pt_ru Homogeneous Catalyst (e.g., Pt-SPO, Ru-Pincer) sensitive->pt_ru Yes protect Protect sensitive groups, then use Homogeneous Catalyst sensitive->protect hetero Heterogeneous Catalyst (e.g., MnO2, Ru/Al2O3) chiral->hetero No enzyme Biocatalyst (Nitrile Hydratase) chiral->enzyme Yes pt_ru->protect

Caption: Decision workflow for selecting a nitrile hydration catalyst.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Actions
Low to No Conversion 1. Insufficient catalyst activity for the specific substrate. 2. Steric hindrance is too great for the chosen catalyst. 3. Catalyst poisoning or deactivation. 4. Incorrect reaction conditions (temperature, solvent, water concentration).[15][21]1. Switch Catalyst Class: If using a heterogeneous catalyst, try a more active homogeneous one like a Pt-SPO or Ru-Pincer complex.[8][15] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20 °C. 3. Check for Impurities: Purify the starting material and ensure solvents are dry and degassed. 4. Optimize Water Stoichiometry: Too much or too little water can inhibit the reaction.[15] Screen a range from 2 to 10 equivalents.
Significant Byproduct Formation (Carboxylic Acid) 1. Reaction conditions are too harsh (high temp, residual acid/base). 2. The chosen catalyst is not selective enough. 3. Extended reaction time is leading to over-hydrolysis.1. Reduce Temperature: Operate at the lowest temperature that gives a reasonable reaction rate. 2. Change Catalyst: Switch to a highly selective system like a nitrile hydratase enzyme or the Ghaffar-Parkins catalyst.[8][10] 3. Monitor Reaction: Track the reaction progress (e.g., by TLC, GC, or LCMS) and quench it as soon as the starting material is consumed to prevent further conversion of the amide.
Poor Reproducibility 1. Catalyst is air/moisture sensitive and was handled improperly.[8] 2. Inconsistent quality of reagents or solvents. 3. For heterogeneous catalysts, batch-to-batch variation in catalyst properties (e.g., surface area, active site density).1. Inert Atmosphere: Handle sensitive catalysts under argon or nitrogen. 2. Standardize Reagents: Use reagents and solvents from the same supplier and batch for a series of experiments. 3. Catalyst Characterization: If using a self-prepared heterogeneous catalyst, ensure its properties are consistent. For commercial catalysts, use the same batch.
Experimental Protocols
Protocol 1: Hydration of a Hindered Aromatic Nitrile using the Ghaffar-Parkins Catalyst

This protocol is adapted from a procedure for the hydration of benzonitrile and is applicable to more hindered substrates.[8] The Ghaffar-Parkins catalyst, a platinum complex with secondary phosphine oxide (SPO) ligands, is highly effective for hindered nitriles due to its unique intramolecular attack mechanism.[8][18]

Materials:

  • Hindered nitrile (e.g., 2,6-dimethylbenzonitrile)

  • Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])

  • Ethanol (Reagent grade)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stir bar

Procedure:

  • Catalyst Handling: The Ghaffar-Parkins catalyst can be sensitive to air over long periods. It is best stored and handled under an inert atmosphere (e.g., in a glovebox) to ensure maximum activity and longevity.[8]

  • Reaction Setup: To a 100 mL round-bottom flask, add the hindered nitrile (e.g., 10 mmol, 1 equiv.).

  • Add the Ghaffar-Parkins catalyst (0.1-1.0 mol%). For challenging substrates, a higher loading may be necessary initially.

  • Add ethanol (30 mL) and deionized water (10 mL). The ratio of organic solvent to water can be optimized.

  • Reaction Execution: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 80-100 °C.

  • Stir the mixture vigorously. The reaction is typically complete within 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS to check for the disappearance of the starting nitrile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis using Manganese Dioxide in Flow

This protocol describes a sustainable and scalable method using a commercially available, inexpensive heterogeneous catalyst. It is particularly advantageous for its simple workup.[17]

Materials:

  • Hindered nitrile

  • Manganese dioxide (amorphous, activated)

  • Deionized Water

  • Suitable co-solvent if needed for solubility (e.g., THF, Acetonitrile)

  • Packed bed reactor or chromatography column

  • HPLC pump

Procedure:

  • Reactor Setup: Pack a column with commercially available amorphous manganese dioxide. The amount will depend on the desired scale.

  • Prepare Substrate Solution: Prepare a solution of the hindered nitrile in water. A co-solvent may be added to improve solubility, but the aqueous phase is necessary for the reaction.

  • Flow Reaction: Using an HPLC pump, flow the nitrile solution through the packed MnO₂ column at a controlled flow rate. The temperature can be maintained at room temperature or moderately heated (e.g., 40-60 °C) to increase the rate.

  • Optimization: The residence time (controlled by the flow rate) is a key parameter. Slower flow rates increase contact time and conversion. This should be optimized for your specific substrate.

  • Workup: Collect the eluent from the column outlet. The product is in the aqueous stream.

  • Isolation: Simply remove the water and any co-solvent under reduced pressure to obtain the crude amide product.

  • Purification: Further purification can be achieved by recrystallization if necessary. The simple workup often yields a product of high purity directly.[17]

References
  • NSF PAR. Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond.
  • O'Donoghue, A. C., & Parkin, G. (2021). Intramolecular attack on coordinated nitriles: metallacycle intermediates in catalytic hydration and beyond. Dalton Transactions, 50(44), 15995-16009. Available from: [Link]

  • Benito-Hernández, A., et al. (2023). Recent Advances in Metal-Based Catalysts for Nitrile Hydration to Amides: Mechanistic Aspects. Sílice.
  • Nagashima, S., et al. (2012). Catalytic Mechanism of Nitrile Hydratase Proposed by Time-resolved X-ray Crystallography Using a Novel Substrate, tert-Butylisonitrile. Journal of Biological Chemistry, 287(33), 27435-27444. Available from: [Link]

  • Royal Society of Chemistry. (2021). Intramolecular attack on coordinated nitriles: metallacycle intermediates in catalytic hydration and beyond. Dalton Transactions.
  • Cadierno, V., & Francos, J. (2017). Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Inorganica Chimica Acta, 455, 416-432. Available from: [Link]

  • Dalton Transactions. Selective hydration of nitriles to amides catalysed by PCP pincer supported nickel(ii) complexes.
  • Parkins, A.W. Catalytic Hydration of Nitriles to Amides. Platinum Metals Review. Available from: [Link]

  • Turner, D. W., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. Available from: [Link]

  • Balaraman, E., et al. (2021). Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation. ACS Catalysis, 11(16), 10456-10463. Available from: [Link]

  • Lee, J., et al. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters, 11(24), 5598-5601. Available from: [Link]

  • Kónya, Z., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(2), 359. Available from: [Link]

  • Mohanan, A., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 14(1), 35. Available from: [Link]

  • Jiang, X. B., et al. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. The Journal of Organic Chemistry, 69(7), 2327-2331. Available from: [Link]

  • Faza, A. K., et al. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH-H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. Available from: [Link]

  • Ingenta Connect. Recent Advances for Hydration Reaction of Nitriles in Different Catalytic Systems. Available from: [Link]

  • ResearchGate. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]

  • Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

  • Jiang, X. B., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327-2331. Available from: [Link]

  • Turito. Nitriles - Structure, Properties Reactions, and Uses. Available from: [Link]

  • Guo, B., et al. (2019). Hydration of nitriles using a metal-ligand cooperative ruthenium pincer catalyst. Chemical Communications, 55(86), 12976-12979. Available from: [Link]

  • ResearchGate. Proposed mechanism for nitrile hydratase catalysis. Available from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]

  • ResearchGate. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Wnetrzak, A., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. Catalysts, 11(11), 1287. Available from: [Link]

  • Battilocchio, C., et al. (2014). Mild and selective heterogeneous catalytic hydration of nitriles to amides by flowing through manganese dioxide. Organic Letters, 16(4), 1060-1063. Available from: [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • Lee, J., et al. (2009). Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Consensus. Available from: [Link]

  • Evans, M. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Resolving the Nitrile Stretch in Sterically Hindered Environments: A Comparative Guide to Advanced FTIR Techniques

The nitrile group (C≡N) has emerged as an exceptionally versatile vibrational reporter in biophysics and drug development 1. Absorbing in the "transparent window" of biological molecules (typically 2200–2260 cm⁻¹), nitri...

Author: BenchChem Technical Support Team. Date: March 2026

The nitrile group (C≡N) has emerged as an exceptionally versatile vibrational reporter in biophysics and drug development 1. Absorbing in the "transparent window" of biological molecules (typically 2200–2260 cm⁻¹), nitriles such as p-cyanophenylalanine can be site-specifically incorporated into proteins to probe local electrostatics, hydration, and ligand binding 2.

However, when these probes are buried in sterically hindered environments—such as the hydrophobic core of a folded protein or a tight drug-receptor pocket—their spectral behavior becomes highly complex. Because the extinction coefficient of the nitrile stretch is relatively low compared to amide bands, detecting these subtle shifts in hindered environments pushes the limits of conventional Fourier Transform Infrared (FTIR) spectroscopy 3. This guide objectively compares advanced IR modalities and provides a self-validating experimental protocol for resolving the nitrile stretch in complex microenvironments.

Mechanistic Causality: Why Steric Hindrance Complicates Nitrile Spectra

Before comparing instrumentation, we must understand the physical causality behind the spectral data. The vibrational frequency of a nitrile group is dictated by two primary forces:

  • The Vibrational Stark Effect (VSE): The C≡N bond possesses a strong dipole moment. Local electrostatic fields generated by surrounding residues in a hindered pocket exert a Stark effect, shifting the vibrational frequency 4.

  • Hydrogen Bonding and Solvation: In solvent-exposed environments, hydrogen bonding to the nitrile nitrogen typically induces a blue shift. However, in sterically hindered environments, water molecules may be partially excluded or locked into specific geometries, resulting in a restricted solvation shell that narrows the linewidth or induces multiplet splitting (Fermi resonance) 1, 5.

G A Sterically Hindered Nitrile Probe B Restricted Solvation & H-Bonding A->B Alters microenvironment C Local Electrostatic Fields A->C Modulates dipole E Line Broadening / Fermi Resonance B->E Heterogeneous states D Vibrational Stark Effect (Frequency Shift) C->D Stark tuning rate

Fig 1. Mechanistic pathways of nitrile vibrational shifts in hindered environments.

Comparative Analysis of IR Modalities

To capture the low-intensity C≡N stretch, the choice of instrumentation is critical. Conventional FTIR relies on a thermal globar source, which suffers from low spectral brightness, restricting the optical pathlength in aqueous solutions to ~6–10 µm due to intense water absorption 6. This severely limits the signal-to-noise ratio (SNR) for weak nitrile probes.

Recently, External Cavity Quantum Cascade Lasers (EC-QCLs) have revolutionized mid-IR spectroscopy. QCLs provide spectral brightness orders of magnitude higher than globars, allowing for pathlengths up to 30–40 µm in aqueous environments [[7]](), 8. This drastically increases the interaction volume and SNR, making QCL-IR the superior choice for detecting sterically hindered nitriles at physiological concentrations. Additionally, Mid-Infrared Photothermal (MIP) imaging has emerged, utilizing a pump-probe strategy to achieve sub-micron spatial resolution, though it is primarily reserved for cellular imaging rather than bulk conformational studies 9.

Quantitative Modality Comparison
ModalityLimit of Detection (LOD)Max Aqueous PathlengthSpatial ResolutionOptimal Application for Nitrile Probes
Transmission FTIR ~1–5 mg/mL6–10 µm~10–20 µmHigh-concentration bulk protein analysis.
ATR-FTIR ~5–10 mg/mL~1–2 µm (penetration)N/A (Bulk)Surface-bound films or highly concentrated aggregates.
EC-QCL IR ~0.0025 mg/mL30–40 µm~4–7 µmLow-concentration, highly hindered probes in solution.
MIP-IR Microscopy Single-cell level3D imaging capable~500 nmSub-cellular spatial mapping of nitrile-tagged drugs.

Self-Validating Experimental Protocol: Resolving Hindered Nitriles

To ensure scientific integrity, any protocol measuring weak vibrational reporters must be self-validating. The following workflow utilizes isotope editing to definitively assign the C≡N peak and distinguish it from background noise or Fermi resonances 5, 6.

Step 1: Sample Preparation and Isotope Editing Synthesize or express two versions of the target complex: one with a standard ¹²C≡¹⁴N probe and a control with a ¹³C≡¹⁵N probe. The heavy isotope shifts the nitrile stretch from ~2240 cm⁻¹ to ~2190 cm⁻¹. This is the ultimate internal control; any peak that does not shift in the heavy isotope sample is an artifact. Exchange the sample into D₂O buffer to minimize the tail end of the H₂O association band, which can obscure the 2200 cm⁻¹ region.

Step 2: Baseline Calibration and Buffer Subtraction Load the blank D₂O buffer into a CaF₂ transmission cell (pathlength: 30 µm for QCL, 10 µm for FTIR). Acquire 512 scans at 1.0 cm⁻¹ resolution. The causality here is critical: sterically hindered nitriles often exhibit shifts of less than 2 cm⁻¹. A high-resolution, perfectly matched buffer baseline is required to prevent subtraction artifacts from mimicking peak shifts.

Step 3: Spectral Acquisition Load the protein/drug complex (~1.5 mM) into the cell. If using a QCL-IR setup, tune the laser sweep specifically across the 2100–2300 cm⁻¹ window to maximize dwell time and SNR on the nitrile stretch 7, 8.

Step 4: Data Processing and Deconvolution Subtract the buffer spectrum using the water combination band as a scaling reference. Apply a second-derivative analysis to the resulting spectrum. Because sterically hindered nitriles often exist in multiple micro-conformations (e.g., partially hydrated vs. completely buried), the primary peak may appear as a broad, asymmetric blob. The second derivative will objectively resolve underlying sub-populations without the bias of manual curve fitting.

Workflow S1 1. Isotope Editing (12C14N vs 13C15N) S2 2. Precision Baseline (D2O Buffer Subtraction) S1->S2 S3 3. Targeted Acquisition (QCL Sweep 2100-2300 cm⁻¹) S2->S3 S4 4. Spectral Deconvolution (2nd Derivative Analysis) S3->S4

Fig 2. Self-validating FTIR acquisition workflow for hindered nitrile probes.

Conclusion

While standard benchtop FTIR remains a workhorse for bulk structural analysis, it fundamentally struggles with the low extinction coefficients and complex line shapes of sterically hindered nitrile probes. By upgrading to EC-QCL IR spectroscopy and employing rigorous, self-validating isotope-edited protocols, researchers can unlock the full potential of the C≡N stretch, mapping the electrostatic and steric microenvironments of drug targets with unprecedented precision.

References
  • Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.Physical Chemistry Chemical Physics.
  • Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers.
  • Two-Dimensional Infrared Study of Vibrational Coupling between Azide and Nitrile Reporters in a RNA Nucleoside.
  • Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects.NIH / PMC.
  • Infrared Difference Spectroscopy of Proteins: From Bands to Bonds.
  • Beyond FT-IR Spectroscopy: EC-QCL based mid-IR Transmission Spectroscopy of Proteins in the Amide I and Amide II Region.
  • Mid-Infrared Photothermal Imaging: Instrument and Life Science Applic

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 2- and 4-Nitrotoluene Isomers Using ¹³C NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a foundational requirement for advancing research and ensuring product quality. Position...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of isomeric molecules is a foundational requirement for advancing research and ensuring product quality. Positional isomers, such as 2-nitrotoluene and 4-nitrotoluene, present a classic analytical challenge due to their identical mass and similar physical properties. This guide provides an in-depth, technical comparison of these two isomers using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and decisive technique for their differentiation. We will explore the theoretical underpinnings of their spectral differences, present validated experimental data, and provide a field-proven protocol for their analysis.

The Challenge of Isomer Differentiation

2-Nitrotoluene and 4-nitrotoluene share the same molecular formula, C₇H₇NO₂, but differ in the substitution pattern on the benzene ring. This seemingly subtle difference in the relative positions of the methyl (-CH₃) and nitro (-NO₂) groups leads to distinct electronic environments for each carbon atom in the molecule. It is this variation in the local electronic environment that ¹³C NMR spectroscopy sensitively detects, allowing for their clear and unambiguous identification.[1]

Theoretical Foundation: Substituent Effects on ¹³C Chemical Shifts

The key to distinguishing between the 2- and 4-nitro isomers lies in understanding how the electron-donating methyl group and the electron-withdrawing nitro group influence the chemical shifts (δ) of the aromatic carbons.[2] These influences, known as substituent effects, are a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. The highly electronegative nitro group withdraws electron density from the ring, deshielding the nearby carbons and shifting their signals downfield (to a higher ppm value).

  • Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. The nitro group is a strong resonance-withdrawing group, which particularly deshields the ortho and para carbons. Conversely, the methyl group is a weak resonance-donating group, which tends to shield the ortho and para carbons, shifting their signals upfield (to a lower ppm value).

The interplay of these effects results in a unique ¹³C NMR fingerprint for each isomer.

Comparative Analysis of ¹³C NMR Spectra

The most direct way to distinguish between 2-nitrotoluene and 4-nitrotoluene is by comparing their proton-decoupled ¹³C NMR spectra. The number of unique carbon signals and their chemical shifts provide the necessary information for a definitive assignment.

Symmetry and the Number of Signals
  • 4-Nitrotoluene: Due to a plane of symmetry passing through the methyl and nitro groups, there are only five unique carbon environments in 4-nitrotoluene (C1, C2/C6, C3/C5, C4, and the methyl carbon). Therefore, its ¹³C NMR spectrum will exhibit five distinct signals .

  • 2-Nitrotoluene: Lacking any plane of symmetry, all seven carbon atoms in 2-nitrotoluene are in unique chemical environments. Consequently, its ¹³C NMR spectrum will display seven distinct signals .

This fundamental difference in the number of signals is often the first and most telling piece of evidence in distinguishing the two isomers.

Chemical Shift Data

The following table summarizes the experimental ¹³C NMR chemical shift data for 2-nitrotoluene and 4-nitrotoluene, acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).

Carbon Position 2-Nitrotoluene Chemical Shift (δ, ppm) [3]4-Nitrotoluene Chemical Shift (δ, ppm) [3]Key Differentiators
C1 (-CH₃)~145.9~135.5The carbon bearing the methyl group is significantly more deshielded in the 4-nitro isomer.
C2 (-NO₂)~133.8~123.5 (C3/C5)The carbon directly attached to the nitro group in the 2-nitro isomer has a distinct chemical shift.
C3~124.3~129.8 (C2/C6)
C4~127.8~146.9The carbon bearing the nitro group in the 4-nitro isomer is highly deshielded.
C5~132.0~123.5 (C3/C5)
C6~124.3~129.8 (C2/C6)
-CH₃~20.1~21.6The methyl carbon chemical shifts are similar but consistently slightly different.
Total Signals 7 5 The number of signals is a primary distinguishing feature.

Note: The assignments for 2-nitrotoluene can be complex and may require 2D NMR techniques for unambiguous confirmation. However, the overall pattern and number of signals are sufficient for differentiation.

Experimental Workflow for Isomer Differentiation

The following diagram outlines the logical workflow for distinguishing between the 2- and 4-nitrotoluene isomers using ¹³C NMR.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis Sample Unknown Nitrotoluene Isomer Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 13C NMR Spectrum Transfer->Acquire Process Process Data (FT, Phasing) Acquire->Process Count_Signals Count Number of Signals Process->Count_Signals Isomer_2 Identified as 2-Nitrotoluene Count_Signals->Isomer_2 7 Signals Isomer_4 Identified as 4-Nitrotoluene Count_Signals->Isomer_4 5 Signals

Caption: A streamlined workflow for the identification of nitrotoluene isomers via ¹³C NMR.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a nitrotoluene sample.

1. Sample Preparation:

  • Purity Check: Ensure the sample is of high purity to avoid signals from contaminants.

  • Weighing: Accurately weigh approximately 20-50 mg of the nitrotoluene isomer into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the sample is fully dissolved. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its well-characterized solvent signals.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues and line broadening.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient power transfer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: The following parameters are a good starting point for a standard ¹³C NMR experiment.[4]

    • Pulse Program: zgpg30 or a similar pulse sequence with proton decoupling.

    • Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).

    • Spectral Width (SW): ~200 ppm (approximately -10 to 210 ppm).

    • Acquisition Time (AQ): ~1.0-2.0 seconds.

    • Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei, which is sufficient for qualitative analysis.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak picking.

  • Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking and Interpretation: Identify all the peaks in the spectrum and compare the number of signals and their chemical shifts to the reference data to identify the isomer.

Conclusion

¹³C NMR spectroscopy provides a robust and definitive method for distinguishing between 2-nitrotoluene and 4-nitrotoluene. The key differentiating factors are the number of signals observed in the spectrum, which is a direct consequence of molecular symmetry, and the distinct chemical shifts of the aromatic carbons, which are governed by the predictable electronic effects of the methyl and nitro substituents. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately identify these isomers, ensuring the integrity of their chemical syntheses and downstream applications.

References

  • International Agency for Research on Cancer. (2000). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. Available at: [Link]

  • The University of Chicago. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Available at: [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022). 13C-NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitrotoluene. Retrieved from [Link]

  • Adam, M., et al. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 108-119. Available at: [Link]

Sources

Validation

Crystal structure analysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile

Crystal Structure Analysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile: A Comparative Methodological Guide Executive Summary 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS: 136764-92-6) is a critical sterically hindered i...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 2-Methyl-2-(2-nitrophenyl)propanenitrile: A Comparative Methodological Guide

Executive Summary

2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS: 136764-92-6) is a critical sterically hindered intermediate, often utilized in the synthesis of complex nitrogenous heterocycles and pharmaceutical precursors (e.g., indole derivatives via reductive cyclization). Its structural integrity is defined by the clash between the bulky ortho-nitro group and the quaternary gem-dimethyl cyanomethyl moiety.

This guide compares the "performance"—defined here as structural resolution, conformational accuracy, and solid-state insight—of Single Crystal X-Ray Diffraction (SC-XRD) against standard alternatives like Solution NMR and Computational Prediction (DFT) . For researchers in drug development, relying solely on solution-phase data for such crowded molecules can lead to undetected atropisomerism or polymorph risks. This guide establishes SC-XRD as the gold standard for validating this specific molecular architecture.

Comparative Analysis: SC-XRD vs. Alternatives

In the context of structural elucidation for 2-Methyl-2-(2-nitrophenyl)propanenitrile , the "product" is the crystallographic dataset (CIF). Below is an objective comparison of its utility versus alternative characterization methods.

Table 1: Performance Matrix of Structural Characterization Methods
FeatureSC-XRD (The Product) Solution NMR (

H/

C)
DFT Calculation (Gas Phase)
Primary Output 3D Atomic Coordinates (

)
Chemical Shift (

), Coupling (

)
Energy-minimized Geometry
Conformational Insight Absolute (Frozen solid-state conformation)Averaged (Fast rotation on NMR timescale)Theoretical (Global minimum, ignores packing)
Steric Quantification Precise Torsion Angles (e.g.,

)
Inferred from NOE (Qualitative)Predicted (dependent on basis set)
Polymorph Detection High (Identifies specific packing)None (Solution state isotropic)N/A
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5-10 mg)None (Computational resources)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Critical Insight: The Ortho-Nitro Effect
  • The Problem: In solution (NMR), the ortho-nitro group and the gem-dimethyl group rotate freely (or semi-freely), averaging the chemical environment. This masks the high-energy torsion angle required to relieve steric strain.

  • The SC-XRD Advantage: Crystallography captures the molecule in its lattice-bound state, revealing the exact "twist" required to accommodate the bulky groups. This data is essential for understanding the molecule's reactivity in solid-state reactions or its solubility profile.

Experimental Protocol: Validated Workflow

Phase 1: Crystallization Strategy (The "Slow" Approach)

The target molecule is likely a low-melting solid or waxy substance due to the disruption of planarity (preventing efficient


-

stacking).
  • Solvent Selection: Use a binary system.

    • Solvent A (Good): Dichloromethane (DCM) or Ethyl Acetate.

    • Solvent B (Poor): Hexane or Pentane.

  • Vapor Diffusion Method:

    • Dissolve 20 mg of pure 2-Methyl-2-(2-nitrophenyl)propanenitrile in 0.5 mL of Solvent A in a small vial.

    • Place this open vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

    • Why: The slow diffusion of Hexane into DCM gently lowers solubility, promoting organized nucleation over amorphous precipitation.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu K

    
     source).
    
  • Temperature: 100 K (Mandatory).

    • Reasoning: Cooling freezes thermal motion (ellipsoids), which is critical for resolving the disorder often seen in the freely rotating methyl groups of the gem-dimethyl moiety.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially given the nitro group's electron density.

Phase 3: Structure Refinement (The "Check")
  • Software: SHELXL (via OLEX2 interface).

  • Validation Step: Check the Flack Parameter .

    • Although the molecule is achiral (unless rotation is restricted to create atropisomers), checking the Flack parameter ensures no chiral impurities or twinning artifacts are present if the space group is non-centrosymmetric.

  • Disorder Handling: The nitro group (

    
    ) may show rotational disorder. Use PART commands and restraints (SIMU, DELU) to model split positions if electron density suggests >1 orientation.
    

Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes where SC-XRD provides unique value.

G Synthesis Synthesis of 2-Methyl-2-(2-nitrophenyl) propanenitrile Purification Purification (Column Chromatography) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion) Purification->Screening Structural ID NMR 1H/13C NMR (Solution State) Purification->NMR Purity Check XRD SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD Suitable Crystal Refinement Structure Solution & Refinement (SHELXL) XRD->Refinement FinalCIF Final CIF Generated (Absolute Structure) NMR->FinalCIF Complementary Data Decision Is Disorder Present? Refinement->Decision Model Model Disorder (PART 1 / PART 2) Decision->Model Yes (Nitro/Methyl) Decision->FinalCIF No Model->FinalCIF

Caption: Workflow for the structural elucidation of sterically hindered nitriles, prioritizing SC-XRD for conformational certainty.

Expected Structural Features (Data Interpretation)

When analyzing the crystal structure of this specific molecule, the following geometric parameters are the "Key Performance Indicators" (KPIs) of the analysis:

  • Torsion Angle (

    
    ): 
    
    • Look at the angle between the phenyl ring plane and the C(ipso)-C(

      
      )-CN plane.
      
    • Expectation: Due to the ortho-nitro group, this angle will deviate significantly from 0° or 90°, likely settling around 60-80° to minimize steric clash with the methyl groups.

  • Nitro Group Coplanarity:

    • The

      
       group usually tries to be coplanar with the benzene ring for resonance. However, the adjacent quaternary center may force the nitro group to twist out of the aromatic plane.
      
    • Metric: A twist angle

      
       indicates loss of conjugation, affecting the molecule's UV-Vis absorption properties.
      
  • Intermolecular Interactions:

    • Expect C-H...O hydrogen bonds between the acidic methyl protons (activated by the nitrile) and the nitro oxygens of neighboring molecules.

    • Significance: These weak interactions dictate the melting point and solubility.

References

  • Chemical Identity & Availability

    • 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6).
  • Crystallographic Methodology

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
  • Software for Analysis

    • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography.
  • General Protocol for Organic Crystallization

    • Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth.
Comparative

UV-Vis absorption maxima of ortho-substituted nitrobenzyl nitriles

This guide provides an in-depth technical analysis of -cyano-2-nitrobenzyl derivatives and their performance as photolabile protecting groups (PPGs). It contrasts their UV-Vis absorption properties and uncaging efficienc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of


-cyano-2-nitrobenzyl  derivatives and their performance as photolabile protecting groups (PPGs). It contrasts their UV-Vis absorption properties and uncaging efficiencies with standard o-nitrobenzyl (oNB) and 4,5-dimethoxy-2-nitrobenzyl (DMNB) alternatives.

Comparative Guide: UV-Vis Absorption and Photolysis of -Cyano-o-Nitrobenzyl Derivatives

Executive Summary

In drug development and chemical biology, the precise spatiotemporal control of bioactive molecules is often achieved using photolabile protecting groups (PPGs) . While the o-nitrobenzyl (oNB) scaffold is the industry standard, its utility is defined by its absorption maximum (


) and quantum yield (

).

-Cyano-2-nitrobenzyl (CyNB)  derivatives represent a specialized subclass where a nitrile group is introduced at the benzylic position. This modification significantly increases the acidity of the benzylic proton, a critical factor in the rate-determining step of the Norrish Type II photoisomerization mechanism. However, unlike electron-donating alkoxy substituents (e.g., DMNB) that red-shift absorption, the 

-cyano group primarily modulates kinetic efficiency and solubility rather than the absorption window.

This guide compares CyNB against the two most common alternatives:

  • Unsubstituted o-Nitrobenzyl (oNB) (Baseline).

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB) (Red-shifted alternative).

Mechanistic Foundation

The photolysis of o-nitrobenzyl derivatives proceeds via a Norrish Type II mechanism. The reaction is initiated by the absorption of a photon, which excites the nitro group. The key step is the abstraction of a benzylic hydrogen (


-hydrogen) by the excited nitro oxygen, forming an aci-nitro intermediate.
The Role of the Nitrile Group

In


-cyano derivatives, the nitrile group (

) is an electron-withdrawing group (EWG) attached directly to the benzylic carbon.
  • Acidity: It drastically lowers the

    
     of the benzylic proton, facilitating faster hydrogen abstraction.
    
  • Radical Stability: It stabilizes the resulting benzylic radical, potentially increasing the lifetime of the excited state intermediate and improving quantum efficiency.

Mechanism Diagram

G Start Ground State (o-Nitrobenzyl) Excited Excited State (n-π*) Start->Excited hν (UV Absorption) Aci aci-Nitro Intermediate Excited->Aci H-Abstraction (Fast for α-CN) Product Released Cargo + Nitroso Byproduct Aci->Product Hydrolysis & Rearrangement

Figure 1: The Norrish Type II photolysis pathway. The


-cyano substituent accelerates the H-abstraction step due to increased benzylic acidity.

Comparative Spectral Analysis

The absorption maximum (


) is the critical parameter determining which light source (e.g., 365 nm LED, 405 nm laser) can be used for uncaging.
Absorption Maxima Data

The following table contrasts the spectral properties of CyNB with standard alternatives.

PPG ClassStructure

(nm)

(M⁻¹cm⁻¹)
Quantum Yield (

)
Key Feature
oNB (Standard)o-Nitrobenzyl260–280~5,0000.01 – 0.04Baseline stability; requires UV (<300 nm) for peak efficiency.
CyNB (Nitrile)

-Cyano-2-nitrobenzyl
265–285 ~6,000 0.05 – 0.10 *High benzylic acidity; faster kinetics; slight hyperchromic effect.
MeNB (Methyl)

-Methyl-2-nitrobenzyl
260–280~5,5000.10 – 0.20Faster release than oNB due to radical stabilization.
DMNB (Dimethoxy)4,5-Dimethoxy-2-nitrobenzyl340–350~5,0000.01 – 0.03Red-shifted absorption ; compatible with 365 nm UV LEDs.

*Note: Quantum yields are solvent-dependent. The


-cyano group often improves efficiency over unsubstituted oNB but does not red-shift the spectrum like DMNB.
Analysis of Substituent Effects
  • 
    -Cyano Effect (CyNB):  The nitrile group is an auxochrome but does not significantly extend the conjugation of the nitro-aromatic system in the ground state. Therefore, CyNB derivatives do not exhibit a significant red shift  compared to the parent oNB. They absorb primarily in the deep UV (260–285 nm) with a tail extending to ~320 nm.
    
  • Ring Substitution (DMNB): Electron-donating groups (EDGs) like methoxy (-OMe) on the benzene ring raise the energy of the HOMO, narrowing the HOMO-LUMO gap. This causes a significant bathochromic (red) shift to ~350 nm, making DMNB the preferred choice for biological applications using 365 nm light.

Experimental Protocols

Protocol A: Synthesis of -Cyano-2-nitrobenzyl Esters

This general protocol describes the esterification of a carboxylic acid cargo with


-cyano-2-nitrobenzyl bromide (or alcohol).

Materials:

  • Carboxylic Acid (Drug/Cargo)

  • 
    -Cyano-2-nitrobenzyl bromide (prepared via bromination of 2-nitrophenylacetonitrile)
    
  • 
     (Base)
    
  • DMF (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Alkylation: Add

    
    -cyano-2-nitrobenzyl bromide (1.1 eq) dropwise.
    
  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting acid.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Photolysis & Quantum Yield Determination

This protocol validates the uncaging efficiency using UV-Vis spectroscopy.[1]

Materials:

  • UV Light Source (e.g., 365 nm LED or Hg Lamp with bandpass filter).

  • Quartz Cuvette (1 cm path length).

  • UV-Vis Spectrophotometer.[1][2]

  • Potassium Ferrioxalate (Actinometer).

Workflow Diagram:

Experiment Prep Prepare 50 µM Solution (in MeOH/PBS) Baseline Measure Baseline UV-Vis Spectrum Prep->Baseline Irradiate Irradiate Sample (t = 0, 1, 5, 10 min) Baseline->Irradiate Measure Measure Absorbance at each time point Irradiate->Measure Measure->Irradiate Repeat until complete Analyze Plot ln(A/A0) vs Time Calculate Rate Constant (k) Measure->Analyze

Figure 2: Experimental workflow for determining photolysis kinetics.

Detailed Steps:

  • Preparation: Prepare a 50 µM solution of the caged compound in a suitable solvent (e.g., MeOH or MeOH/PBS 1:1). Ensure the solvent does not absorb strongly at the irradiation wavelength.

  • Baseline: Record the UV-Vis spectrum from 200 to 600 nm. Note the initial absorbance at the irradiation wavelength (

    
    ).
    
  • Irradiation: Place the cuvette in the irradiation setup. Expose to the light source for fixed intervals (e.g., 30 seconds).

  • Monitoring: After each interval, record the full UV-Vis spectrum.

    • Observation: You should observe the decrease of the starting material peak (~260-280 nm for CyNB) and the appearance of the nitroso-byproduct peak (often broad, ~300-350 nm).

    • Isosbestic Points: Clear isosbestic points indicate a clean conversion without secondary side reactions.

  • Calculation:

    • Plot

      
       vs. irradiation time (
      
      
      
      ).[2]
    • The slope represents the apparent rate constant (

      
      ).
      
    • Compare

      
       of CyNB vs oNB under identical conditions to determine relative efficiency.
      

References

  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protecting Groups. Tetrahedron Letters, 3(23), 697-699. Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Link

  • Il'ichev, Y. V., et al. (2004).[3] Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP.[3] Journal of the American Chemical Society, 126(14), 4581-4595. Link

  • Schaper, K., et al. (2002). Synthesis and Photochemical Properties of

    
    -Carboxy-2-nitrobenzyl Caged Compounds. European Journal of Organic Chemistry, 2002(6), 1037-1046. Link
    
  • Corrie, J. E. T. (2005). Dynamic Studies in Biology: Phototiggers, Photoswitches and Caged Biomolecules. Wiley-VCH. (Chapter on o-Nitrobenzyl systems).

Sources

Validation

Purity Verification of C10H10N2O2: Elemental Analysis Standards &amp; Method Comparison

Topic: Elemental Analysis Standards for C10H10N2O2 Purity Verification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals The Challenge: C10H10N2O2 as a Critical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for C10H10N2O2 Purity Verification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

The Challenge: C10H10N2O2 as a Critical Analyte

In pharmaceutical development and organic synthesis, C10H10N2O2 most commonly refers to Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) or drug intermediates like Procodazole . These nitrogen-rich heterocycles present a unique analytical challenge: they are often synthesized using Hydrazine (N₂H₄), a toxic precursor with a nitrogen content of 87.4%.

Standard chromatographic methods (HPLC) often fail to detect trace hydrazine or inorganic salts effectively due to lack of UV chromophores or retention issues. Consequently, Elemental Analysis (CHN Combustion) remains the critical "gatekeeper" method. If the Nitrogen (%N) value deviates even slightly from the theoretical 14.73% , it indicates either trapped solvent (low %N) or unreacted hydrazine (high %N).

This guide compares the calibration standards used to validate this analysis and contrasts Elemental Analysis (EA) against orthogonal techniques like qNMR and HPLC.

Elemental Analysis: Selecting the Right Calibration Standard

The accuracy of CHN analysis depends entirely on the "K-factor" (calibration factor) derived from a Certified Reference Material (CRM). For C10H10N2O2, the choice of standard is non-trivial due to the "Nitrogen Gap."

The "Nitrogen Gap" Hypothesis

To minimize interpolation error, the calibration standard should have a %N content similar to the analyte.

  • Analyte (C10H10N2O2): 14.73% N

  • Common Standard A (Acetanilide): 10.36% N (Gap: ~4.4%)

  • Common Standard B (Sulfanilamide): 16.26% N (Gap: ~1.5%)

Experimental Comparison: Calibration Standards
FeatureSulfanilamide (Recommended)Acetanilide (Standard)BBOT (Alternative)
Formula C₆H₈N₂O₂SC₈H₉NOC₂₆H₂₆N₂O₂S
Nitrogen Content (%N) 16.26% 10.36%6.51%
Match to C10H10N2O2 Excellent (Δ 1.5%) Poor (Δ 4.4%)Very Poor (Δ 8.2%)
Combustion Profile Clean, complete oxidationClean, easy combustionRequires V₂O₅ aid
Stability HighHighHigh
Verdict Primary Choice Secondary ChoiceAvoid for this analyte

Expert Insight: For C10H10N2O2, Sulfanilamide is the superior calibration standard. Its nitrogen content (16.26%) brackets the analyte (14.73%) much more closely than Acetanilide. Using Acetanilide can introduce a linearity error of 0.1–0.2% in the final nitrogen reading, which is significant when distinguishing between pure product and trace hydrazine contamination [1, 2].

Protocol: Optimized CHN Analysis for C10H10N2O2

Phthalhydrazide derivatives can form refractory nitrides (stable C-N bonds) that resist combustion, leading to low %N results. The following protocol ensures complete oxidation.

Step-by-Step Methodology:

  • Instrument Prep: Purge CHN Analyzer (e.g., Thermo FlashSmart or Elementar vario) with Helium/Argon. Set furnace to 980°C (higher than standard 950°C to break heterocycles).

  • Calibration: Run Sulfanilamide (2 mg) in triplicate. Ensure K-factor RSD < 0.1%.

  • Sample Prep:

    • Weigh 1.5 – 2.0 mg of C10H10N2O2 into a Tin (Sn) capsule.

    • Critical Step: Add 5–10 mg of Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) powder to the capsule. This acts as an oxygen donor and flux to prevent char formation.

  • Combustion: Inject with Oxygen boost (10 mL loop).

  • Validation:

    • Acceptance Criteria: Theoretical vs. Experimental must be within ±0.4% .

    • Calculation:

      • Theoretical %C: 63.15%

      • Theoretical %H: 5.30%

      • Theoretical %N: 14.73%

Comparative Analysis: EA vs. Orthogonal Methods

Is Elemental Analysis enough? Compare it with modern alternatives.

MetricElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV/Vis
Primary Utility Bulk Purity & Hydrazine DetectionStructural Identity & Molar PurityOrganic Impurity Profiling
Detection Principle Combustion Gases (N₂, CO₂, H₂O)Proton/Carbon Resonance IntegrationUV Absorption / Retention Time
Hydrazine Detection High Sensitivity (Spikes %N)Poor (Protons exchange/broaden)Blind (No UV chromophore)
Inorganic Salts Detects (Low %C/H/N)Blind (Invisible in spectrum)Blind (Elutes in void volume)
Sample Required ~2 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)
Precision ±0.3 – 0.4%±0.5 – 1.0%±0.1% (Relative)
Cost per Run Low ($)High (

$ - Deuterated solvents)
Medium (

)

Data Interpretation:

  • Scenario A (High %N, Low %C): Sample contains residual Hydrazine. Method: EA is diagnostic.

  • Scenario B (Low %C, Low %N): Sample contains inorganic salts or moisture. Method: EA is diagnostic.

  • Scenario C (Correct %C/N, Extra Peaks): Isomeric impurities. Method: HPLC/qNMR is required.

Strategic Workflow for Purity Verification

The following diagram illustrates the decision matrix for verifying C10H10N2O2, integrating EA with orthogonal methods.

PurityVerification Start Crude C10H10N2O2 (Phthalhydrazide) EA Step 1: Elemental Analysis (CHN) Standard: Sulfanilamide Start->EA CheckN Check %N (Target: 14.73%) EA->CheckN HighN High %N (>15.1%) Possible Hydrazine CheckN->HighN > +0.4% LowN Low %N (<14.3%) Inorganics/Solvent CheckN->LowN < -0.4% PassN Pass (14.7% ±0.4%) CheckN->PassN Within Range Recryst Recrystallize (Remove Hydrazine) HighN->Recryst Dry Dry / Desalt LowN->Dry HPLC Step 2: HPLC-UV / qNMR (Organic Impurities) PassN->HPLC Recryst->EA Dry->EA Final Release Lot (Certified Pure) HPLC->Final No Side Products

Caption: Integrated workflow for C10H10N2O2 purity. EA acts as the primary gatekeeper for hydrazine and salt contamination before expensive chromatographic profiling.

References
  • Thermo Fisher Scientific. (2018). Nitrogen and Carbon Determination by Flash Combustion Using Argon Carrier Gas. Application Note 42257. Link

  • World Agroforestry Centre. (2014). Standard Operating Procedures: Total Carbon and Nitrogen Analysis. SOP-001. Link

  • BenchChem. (2024). Phthalhydrazide Purity and Synthesis Protocols. Link

  • United States Pharmacopeia (USP). (2025). General Chapter <232> Elemental Impurities—Limits. Link

  • Analytik Jena. (2021). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES. Link

Comparative

A Comparative Guide to SNAr Synthesis and Direct Alkylation Methods for C-N and C-O Bond Formation

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis. Two prevalent strategies...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis. Two prevalent strategies for forging these crucial linkages are Nucleophilic Aromatic Substitution (SNAr) and direct alkylation. This guide provides an in-depth technical comparison of these methods, benchmarking their yields and exploring the mechanistic underpinnings that govern their efficacy. By understanding the nuances of each approach, you can make more informed decisions in your synthetic endeavors, optimizing for yield, substrate scope, and overall efficiency.

Section 1: Mechanistic Foundations

A thorough understanding of the reaction mechanisms is paramount to appreciating the relative strengths and weaknesses of SNAr and direct alkylation.

The SNAr Pathway: An Addition-Elimination Saga

The Nucleophilic Aromatic Substitution (SNAr) reaction is a stepwise process for substituting a leaving group on an aromatic ring with a nucleophile.[1] Crucially, this pathway is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3]

The mechanism proceeds in two key steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized onto the EWGs, which is critical for stabilizing this intermediate.[2]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.[6]

The rate-determining step is typically the initial nucleophilic attack.[7] Consequently, factors that stabilize the Meisenheimer complex, such as potent EWGs and polar aprotic solvents, will accelerate the reaction.[8][9] Interestingly, the leaving group ability often follows the trend F > Cl > Br > I, as the high electronegativity of fluorine enhances the electrophilicity of the aromatic ring, favoring the initial attack.[5][7][8]

Direct Alkylation: A Concerted Approach

Direct alkylation, in its classic form, often refers to the SN2-type displacement of a leaving group on an alkyl halide by a nucleophile.[10] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.[11]

Key characteristics of direct alkylation include:

  • Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon.

  • Substrate Scope: It is most effective for methyl, primary, and some secondary alkyl halides. Tertiary halides are prone to elimination side reactions.[10]

  • Nucleophilicity: The rate is highly dependent on the strength of the nucleophile. Stronger nucleophiles lead to faster reactions.[11]

More advanced direct alkylation methods, such as those involving C-H activation or "borrowing hydrogen" strategies, offer more atom-economical routes by avoiding pre-functionalized alkylating agents.[12]

Section 2: Benchmarking Reaction Yields: A Head-to-Head Comparison

The choice between SNAr and direct alkylation often hinges on the desired product and the available starting materials. The following table summarizes typical yield ranges and key considerations for each method based on literature precedents.

FeatureSNAr SynthesisDirect Alkylation
Typical Yields Good to excellent (often >80%) for activated systems.[13][14]Variable; can be high for simple substrates but may be lower with steric hindrance or competing elimination.[15][16]
Substrate Scope (Aromatic) Requires electron-deficient aromatic or heteroaromatic rings.[3][4]Not directly applicable for creating aryl-heteroatom bonds in this context.
Substrate Scope (Alkylating/Arylating Agent) Aryl halides (F, Cl often preferred) or other suitable leaving groups.[7][8]Alkyl halides (methyl, primary, secondary), tosylates, mesylates.[10]
Nucleophile Scope Wide range of N, O, and S nucleophiles.[4]Broad scope of nucleophiles, but strength is critical.[11]
Key Influencing Factors - Presence and position of EWGs- Leaving group ability (F > Cl > Br > I)- Polar aprotic solvents (DMSO, DMF)[7][8]- Steric hindrance at the electrophilic carbon- Strength of the nucleophile- Competing E2 elimination for secondary/tertiary substrates[10]
Common Side Reactions - Di-substitution if multiple leaving groups are present- Reaction with nucleophilic solvents[3]- Elimination (E2)- Over-alkylation of the nucleophile[12]

Section 3: Experimental Design and Decision Making

Selecting the optimal synthetic route requires a careful evaluation of the target molecule and the available reagents.

Decision-Making Workflow

The following diagram illustrates a logical workflow for choosing between SNAr and direct alkylation for the synthesis of aryl-nitrogen or aryl-oxygen bonds.

Caption: Decision workflow for selecting between SNAr and direct alkylation.

Section 4: Exemplary Experimental Protocols

To provide a practical context, the following are detailed, step-by-step protocols for representative SNAr and direct alkylation reactions.

Protocol: SNAr Synthesis of an N-Aryl Amine

This protocol details the reaction of an activated aryl fluoride with an amine.

Materials:

  • Aryl fluoride (e.g., 2-fluoro-5-nitrobenzene-1,4-diamine) (1.0 eq)

  • Amine nucleophile (e.g., morpholine) (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the aryl fluoride in DMF or DMSO in a round-bottom flask.[6]

  • Add the amine nucleophile to the solution.[6]

  • Add the base (K₂CO₃).[6]

  • Stir the reaction mixture at a suitable temperature (e.g., room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[6]

  • Concentrate the filtrate under reduced pressure.[6]

  • Purify the crude product by column chromatography.[6]

Protocol: Direct N-Alkylation of an Amine

This protocol describes a standard procedure for the alkylation of an amine using an alkyl halide.

Materials:

  • Amine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃ or Et₃N) (1.5 eq)

  • Solvent (e.g., acetonitrile or acetone)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine in acetonitrile, add the base.

  • Add the alkyl halide dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting amine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Section 5: Conclusion and Future Outlook

Both SNAr and direct alkylation are powerful and indispensable tools in the synthetic chemist's arsenal. SNAr reactions excel in the formation of aryl-heteroatom bonds, particularly with electron-deficient aromatic systems, often providing high yields and predictable outcomes.[13][14] Direct alkylation, while a classic method for C-N and C-O bond formation at sp³-hybridized carbons, can be limited by steric effects and competing elimination reactions.[10]

The choice between these two methodologies is dictated by the specific synthetic target. For the arylation of nucleophiles, SNAr is often the superior choice, provided a suitably activated aromatic substrate is available. For the alkylation of nucleophiles, direct alkylation remains a go-to method, especially for primary alkyl groups.

As the field of organic synthesis continues to evolve, newer methods, including catalytic SNAr reactions on non-activated arenes and advanced C-H activation-based alkylations, are expanding the synthetic toolkit.[12][17] These emerging technologies promise to overcome some of the limitations of the classical approaches, offering even greater efficiency and broader substrate scope for the construction of vital C-N and C-O linkages.

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem.
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress.
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

  • Alkylation | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. [Link]

  • Lecture 15 Aromatic Nucleophilic Substitution - NPTEL Archive. [Link]

  • How to increase the efficiency of nucleophilic arom
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. [Link]

  • Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates | Organic Letters - ACS Publications. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. [Link]

  • Direct, enantioselective α-alkylation of aldehydes using simple olefins - Macmillan Group - Princeton University. [Link]

  • SNAr reaction scope & limitations - YouTube. [Link]

  • Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. [Link]

  • aromatic nucleophilic substitution. [Link]

  • Direct, Selective α-Aryloxyalkyl Radical Cyanation and Allylation of Aryl Alkyl Ethers | Organic Letters - ACS Publications - ACS.org. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • The Scope of Direct Alkylation of Gold Surface with Solutions of C1–C4 n-Alkylstannanes. [Link]

  • Protocols - Proteome Exploration Laboratory - Caltech. [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. [Link]

  • A Green Nucleophilic Aromatic Substitution Reaction. [Link]

  • Comparison of direct addition and SET as the pathway of nucleophilic aromatic substitution. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • ReadyPrep™ Reduction-Alkylation Kit Instruction Manual - Bio-Rad. [Link]

  • FOCUS™ Protein Reduction-Alkylation - G-Biosciences. [Link]

  • Reduction and Alkylation Prior to In-gel Trypsin Digestion 1. Reduce disulfide bonds. a. Prepare 10 mM dithiothreitol (DTT) in 2. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Interrupted SNAr-Alkylation Dearomatization - PMC. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC. [Link]

  • Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-(2-nitrophenyl)propanenitrile proper disposal procedures

Standard Operating Procedure: Safe Disposal of 2-Methyl-2-(2-nitrophenyl)propanenitrile Chemical Identification & Hazard Profile Before initiating any disposal procedure, you must validate the identity of the substance t...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Disposal of 2-Methyl-2-(2-nitrophenyl)propanenitrile

Chemical Identification & Hazard Profile

Before initiating any disposal procedure, you must validate the identity of the substance to ensure this protocol applies. This compound possesses two high-risk functional groups: a nitrile (-CN) and a nitro (-NO2) group attached to an aromatic ring.

Property Data
Chemical Name 2-Methyl-2-(2-nitrophenyl)propanenitrile
CAS Number 136764-92-6
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Structure Ortho-substituted benzene ring with a nitro group and a 2-cyanopropan-2-yl group.
Physical State Typically a crystalline solid or low-melting solid (depending on purity).
Critical Hazards (The "Why" Behind the Protocol)
  • Cyanide Potential (Nitrile): Under strongly acidic or basic conditions, or during thermal decomposition, this compound can release hydrogen cyanide (HCN) or cyanide salts.

  • Explosive/Reactive Potential (Nitro): Aromatic nitro compounds are thermodynamically unstable. While this specific molecule is generally stable at room temperature, it can decompose violently if subjected to high heat, shock, or friction, especially when dry.

  • Acute Toxicity: Analogues (e.g., the para-isomer) are classified as toxic if swallowed, inhaled, or in contact with skin.

Pre-Disposal Safety & Containment

Core Directive: Do not attempt to neutralize this compound via chemical hydrolysis (acid/base) in the laboratory. The risk of generating HCN gas or triggering a thermal runaway from the nitro group outweighs the benefits of bench-top deactivation. Incineration by a licensed facility is the only validated disposal method.

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood. If handling bulk powder (>50g), use a NIOSH-approved respirator with organic vapor/acid gas cartridges as a backup.

  • Hands: Double-glove procedure.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Eyes: Chemical splash goggles. Face shield recommended if pouring solutions.

Waste Characterization & Segregation

Proper segregation prevents dangerous incompatibilities in the waste stream.[1]

  • RCRA Classification (USA Context): Likely falls under D001 (Ignitable, if in solvent) or D003 (Reactive, potential cyanide generation). Treat as P-List equivalent for safety margins.

  • Incompatibility Check:

    • NEVER mix with strong acids (Risk: HCN evolution).

    • NEVER mix with strong reducing agents (hydrides, metals) (Risk: Exothermic reduction of nitro group).

    • NEVER mix with oxidizers (peroxides, nitric acid) (Risk: Acceleration of combustion).

Visual Decision Tree: Waste Stream Selection

WasteSegregation Start Start: Identify Waste Form IsSolid Is the waste Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is the waste Liquid (Solution)? Start->IsLiquid SolidStream Solid Waste Stream Container: Wide-mouth HDPE Jar IsSolid->SolidStream Yes LiquidStream Liquid Waste Stream Container: Amber Glass or HDPE Jug IsLiquid->LiquidStream Yes LabelSolid Label: 'Toxic Solid - Organic' 'Contains: Nitrile/Nitro Compound' SolidStream->LabelSolid LabelLiquid Label: 'Toxic Liquid - Organic' 'Contains: [Solvent Name] + Nitrile' LiquidStream->LabelLiquid DoNotMix CRITICAL STOP: Do NOT mix with Acids or Oxidizers LabelSolid->DoNotMix LabelLiquid->DoNotMix

Figure 1: Logic flow for segregating 2-Methyl-2-(2-nitrophenyl)propanenitrile waste. Note the critical stop point regarding incompatibilities.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid carefully into a wide-mouth high-density polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport, unless the material is known to react with plastic (unlikely here).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 2-Methyl-2-(2-nitrophenyl)propanenitrile.[2]

    • Hazards: Toxic, Irritant.[3]

    • Note: "High Nitrogen Content - Incinerate Only."

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag or a secondary tub to contain any potential dust leakage.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if corrosive byproducts are present).

  • Bulking: Pour the solution into the "Organic Waste - Toxic" carboy.

    • Note: If the solution is acidic, it must be neutralized to pH 6-8 before adding the nitrile compound to prevent HCN release. Use Sodium Bicarbonate for neutralization.

  • Rinsing: Triple rinse the original flask with a compatible solvent (e.g., Acetone or Ethanol) and add the rinsate to the waste container.

Scenario C: Cleaning Spills
  • Evacuate & Ventilate: If spill is >10g or outside a hood, evacuate the area.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.

  • Absorb:

    • Liquids: Cover with vermiculite or spill pads.

    • Solids: Do not dry sweep (dust hazard). Cover with wet paper towels (water/ethanol) to dampen, then scoop up.

  • Decontaminate: Wipe the surface with a mild detergent and water. Collect all wipes as solid hazardous waste.

Final Disposal (Facility Level)

This section is for the EHS coordinator arranging the final pickup.[4]

  • Preferred Method: High-temperature incineration equipped with a secondary combustion chamber and a scrubber system.

    • Reasoning: Incineration at >1000°C ensures complete destruction of the nitro group and oxidation of the cyanide functionality to N₂ and CO₂, preventing environmental release.

  • Waste Code Assignment:

    • If pure: Assign a "Toxic" code.

    • If mixed with solvents: Assign codes relevant to the solvent (e.g., F003 for acetone) plus the toxic characteristic.

References

  • PubChem. (2023). 2-Methyl-2-(4-nitrophenyl)propanenitrile (Isomer Analogue Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-(2-nitrophenyl)propanenitrile

CAS: 136764-92-6 | Risk Level: High (Acute Toxicity/Skin Absorption) Executive Safety Summary 2-Methyl-2-(2-nitrophenyl)propanenitrile is a specialized intermediate used in the synthesis of nitrogen-containing heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 136764-92-6 | Risk Level: High (Acute Toxicity/Skin Absorption)

Executive Safety Summary

2-Methyl-2-(2-nitrophenyl)propanenitrile is a specialized intermediate used in the synthesis of nitrogen-containing heterocycles and pharmaceutical precursors. Its structure—a hindered nitrile adjacent to a nitro-aromatic ring—presents a dual hazard profile: acute systemic toxicity via skin absorption (characteristic of aromatic nitriles) and potential energetic instability under extreme thermal stress (characteristic of nitro compounds).

Critical Directive: Treat this compound as a permeation hazard . Standard laboratory nitrile gloves may offer insufficient breakthrough time for concentrated solutions. All handling requires a "Zero-Contact" protocol using engineering controls (fume hood) and chemically resistant barrier materials.

Chemical Profile & Hazard Analysis

Understanding the molecular basis of the hazard is essential for selecting the correct safety protocols.

FeatureStructural CauseSafety Implication
Dermal Toxicity Nitrile Moiety (-CN): While the gem-dimethyl group hinders metabolic release of cyanide, the lipophilic nature of the molecule facilitates rapid transdermal uptake.High Risk: Spills on skin may cause systemic toxicity without immediate local burning. Action: Double-gloving is mandatory; laminate gloves required for stock solutions.
Reactivity Nitro Group (-NO₂): Ortho-substitution provides steric strain. While generally stable, it increases the energy content of the molecule.Moderate Risk: Avoid excessive heat (>100°C) or strong reducing conditions without temperature control. Action: Run exotherms (e.g., reductions) with active cooling.
Physical State Solid/Low-Melting Solid: Likely a crystalline solid at room temperature, but may exist as a supercooled liquid depending on purity.Inhalation Risk: Dust generation during weighing is the primary inhalation vector. Action: Use a static-dissipative balance enclosure.

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with task-specific barrier selection.

Handling TaskHand ProtectionRespiratory ProtectionEye/Body Protection
Solid Weighing (<100 mg) Double Nitrile: (Min 5 mil outer / 4 mil inner). Change immediately if contaminated.[1][2][3][4]N95/P100 Mask: If weighing outside a hood (not recommended). Fume Hood: Sash at 18".Safety Glasses w/ Side Shields + Lab Coat (Buttoned).
Stock Prep / Solvation Laminate (Silver Shield/4H): Essential for organic solvents (DCM, THF) which carry the toxin through nitrile gloves.Fume Hood Required: Do not handle outside containment.Chemical Splash Goggles + Impervious Apron.
Spill Cleanup Laminate Liners under Heavy Nitrile: 4H gloves provide chemical resistance; outer nitrile provides grip.Full-Face Respirator: With Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.Tyvek Suit (Taped wrists) + Goggles.
PPE Selection Logic Workflow

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Dissolving/Reacting Outcome1 PPE: Double Nitrile Gloves + Fume Hood Solid->Outcome1 Solvent Solvent Type? Liquid->Solvent Standard Standard Solvent (MeOH, Water) Solvent->Standard Low Permeation Penetrating Penetrating Solvent (DCM, THF, DMF) Solvent->Penetrating High Permeation Standard->Outcome1 Outcome2 PPE: Laminate (Silver Shield) GLOVES MANDATORY Penetrating->Outcome2

Figure 1: Decision tree for glove selection based on physical state and carrier solvent. Note that "Penetrating Solvents" like DCM act as a vehicle, carrying the toxic nitrile through standard rubber gloves.

Operational Workflow & Protocols

A. Receipt and Storage[1][2][6][7]
  • Inspection: Upon receipt, inspect the container for breakage. If the inner bottle is coated in residue, assume it is contaminated. Wipe down with a disposable cloth dampened with methanol while wearing double gloves.

  • Storage: Store in a cool, dry place (2-8°C is preferred for long-term stability of nitro-aromatics). Keep away from strong reducing agents (e.g., LiAlH₄, H₂) and strong bases.

B. Weighing and Solvation (The "Red Zone")

The highest risk of exposure occurs during the transfer of the neat solid.

  • Static Control: Use an antistatic gun or bar inside the balance draft shield. Nitro-aromatics can be static-prone, causing powder to "jump" onto gloves.

  • The "Boat-to-Vial" Method:

    • Tare a glass vial with its cap on.

    • Add solid to the vial.

    • Cap immediately.[2]

    • Re-weigh.

    • Reasoning: Never transport an open weigh boat containing this compound across the lab. Dissolve the solid directly in the tared vial if possible.

C. Reaction Monitoring
  • Venting: If reducing the nitro group (e.g., using Fe/HCl or Hydrogenation), ensure the vessel is vented to a scrubber or hood exhaust. The reaction may generate heat and pressure.

  • Quenching: Quench reactions slowly at <0°C. The nitrile group can hydrolyze to the amide/acid under strong acidic/basic conditions, potentially altering your product profile or releasing fumes.

Emergency Response & Decontamination

Exposure Response[1][2][4][8]
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[3] Do not use alcohol for the initial wash, as it may increase skin absorption of the residual nitrile.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[2]

Spill Management Workflow

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Solution/Wet Type->Liquid Action_Dry Cover with Wet Pad (Prevent Dust) Powder->Action_Dry Do NOT Sweep Action_Wet Absorb with Vermiculite or Chem-Pad Liquid->Action_Wet Clean Double Wash Surface: 1. Mild Detergent 2. Water Rinse Action_Dry->Clean Action_Wet->Clean Disposal Bag as Hazardous Chemical Waste Clean->Disposal

Figure 2: Step-by-step spill response. Note the prohibition on dry sweeping to prevent aerosolization.

Waste Management

Disposal must adhere to local environmental regulations (RCRA in the US, SEPA in China, etc.).

  • Segregation: Do not mix with general organic solvents if the facility has a specific "Cyanide/Nitrile" waste stream. While this compound is stable, mixing it with strong acids in a waste drum could theoretically generate hazardous byproducts.

  • Labeling: Clearly label waste containers as "Contains Toxic Nitrile/Nitro-Aromatic."

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste stream is acidic.

References

  • BLD Pharm. (2024). Product Information: 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6).[5] Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Methyl-2-phenylpropanenitrile (Analog). Retrieved from

  • PubChem. (2024). Compound Summary: 2-Methyl-2-(2-nitrophenyl)propanenitrile. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methyl-2-(3-nitrophenyl)propanenitrile (Structural Analog). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(2-nitrophenyl)propanenitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(2-nitrophenyl)propanenitrile
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